SR9009
Description
Properties
IUPAC Name |
ethyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-2-28-20(25)23-10-9-16(13-23)12-22(11-15-3-5-17(21)6-4-15)14-18-7-8-19(29-18)24(26)27/h3-8,16H,2,9-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJJNHOIVCGAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045515 | |
| Record name | SR9009 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379686-30-2 | |
| Record name | Ethyl 3-[[[(4-chlorophenyl)methyl][(5-nitro-2-thienyl)methyl]amino]methyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379686-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SR-9009 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379686302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SR-9009 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14013 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SR9009 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SR-9009 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5DCA09N30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SR9009's Mechanism of Action in Skeletal Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanisms through which the synthetic Rev-Erb agonist, SR9009, exerts its effects on skeletal muscle. This compound has garnered significant attention in metabolic research for its ability to enhance metabolic fitness, largely by modulating the expression of genes controlling lipid and glucose metabolism and by increasing mitochondrial biogenesis. This guide synthesizes key findings, presents quantitative data, details experimental methodologies, and illustrates the core signaling pathways involved.
Core Mechanism: Targeting the Nuclear Receptor Rev-Erb
This compound is a synthetic agonist of the Rev-Erb nuclear receptors, specifically Rev-Erbα and Rev-Erbβ. These proteins are critical components of the circadian clock and act as transcriptional repressors. By binding to the ligand-binding pocket of Rev-Erb, this compound enhances this repressive activity. In skeletal muscle, Rev-Erbα is the predominantly expressed isoform and its activation by this compound is the primary event initiating a cascade of metabolic changes.
The core action of this compound involves the recruitment of a corepressor complex, which typically includes the Nuclear Receptor Corepressor (NCoR) and Histone Deacetylase 3 (HDAC3), to the regulatory regions of Rev-Erb target genes. This action leads to chromatin condensation and subsequent repression of gene transcription. Many of the genes regulated by Rev-Erb are involved in lipid and glucose metabolism, as well as adipogenesis.
Caption: this compound binds to Rev-Erbα, enhancing recruitment of the NCoR/HDAC3 corepressor complex to repress target gene transcription.
Impact on Skeletal Muscle Metabolism and Function
The activation of Rev-Erb by this compound in skeletal muscle leads to profound physiological changes, most notably an increase in mitochondrial content and a corresponding improvement in metabolic efficiency and endurance.
Mitochondrial Biogenesis and Autophagy
This compound treatment has been shown to increase the number of mitochondria in skeletal muscle cells. While Rev-Erbα is a known repressor, this effect is thought to be mediated through the repression of autophagy-related genes. Specifically, this compound administration leads to a decrease in the expression of genes such as Park2 (Parkin) and Ulk1, which are key regulators of mitophagy (the selective degradation of mitochondria by autophagy). This reduction in mitochondrial turnover, coupled with basal biogenesis rates, results in a net increase in mitochondrial density.
Furthermore, this compound has been observed to suppress the expression of the Srebf1 gene, which encodes the Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a key transcription factor in lipogenesis. This contributes to a metabolic shift away from lipid storage and towards lipid oxidation.
Caption: this compound-mediated Rev-Erbα activation represses autophagy genes, leading to increased mitochondrial content and enhanced endurance.
Enhanced Exercise Capacity
A primary functional outcome of this compound administration is a significant enhancement in exercise endurance. In animal models, mice treated with this compound demonstrated marked improvements in both running time and distance compared to control groups. This effect is a direct consequence of the increased mitochondrial density in skeletal muscle, which provides a greater capacity for oxidative metabolism and energy production during sustained physical activity.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound as reported in foundational studies.
Table 1: Effect of this compound on Exercise Endurance in Mice
| Parameter | Treatment Group | Result | Reference |
|---|---|---|---|
| Running Time | Vehicle Control | Baseline | |
| This compound (100 mg/kg) | ~60% increase vs. control | ||
| Running Distance | Vehicle Control | Baseline |
| | this compound (100 mg/kg) | ~50% increase vs. control | |
Table 2: Effect of this compound on Gene Expression in Mouse Skeletal Muscle (Soleus)
| Gene Target | Treatment Group | Fold Change vs. Control | Reference |
|---|---|---|---|
| Ulk1 | This compound | ~0.6 (Repression) | |
| Srebf-1c | This compound | ~0.2 (Repression) | |
| Lpin1 | This compound | ~0.4 (Repression) | |
| Ppard (PPAR-delta) | This compound | ~2.0 (Induction) |
| Pgc-1a (Ppargc1a) | this compound | No significant change | |
Table 3: Effect of this compound on Mitochondrial Content in C2C12 Myotubes
| Parameter | Treatment Group | Result | Reference |
|---|---|---|---|
| Mitochondrial DNA | Vehicle Control | Baseline |
| | this compound (10 µM) | ~1.5-fold increase vs. control | |
Key Experimental Protocols
The following methodologies are representative of the key experiments used to elucidate the mechanism of action of this compound.
In Vivo this compound Administration and Endurance Testing
-
Animal Model: Male C57BL/6J mice, typically 8-12 weeks of age.
-
Acclimatization: Mice are acclimatized to the laboratory environment and treadmill apparatus for several days prior to the experiment.
-
Compound Formulation: this compound is formulated for intraperitoneal (i.p.) injection. A common vehicle is a solution of 10% DMSO, 40% PEG300, and 50% sterile water.
-
Dosing Regimen: Mice are administered this compound (e.g., 100 mg/kg body weight) or vehicle control via i.p. injection once daily for a period of 7-14 days.
-
Treadmill Endurance Test:
-
On the final day of treatment, mice are subjected to a treadmill endurance test approximately 2-4 hours post-injection.
-
The treadmill is set at a constant speed (e.g., 10-12 meters/minute) and a fixed incline (e.g., 10 degrees).
-
Exhaustion is defined as the point at which the mouse remains on the electric shock grid at the rear of the treadmill for a continuous period (e.g., 5 seconds).
-
Total running time and distance are recorded for each mouse.
-
-
Tissue Collection: Following the endurance test, mice are euthanized, and skeletal muscles (e.g., soleus, gastrocnemius) are harvested, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent molecular analysis (qPCR, Western blot).
Caption: A typical experimental workflow for assessing the in vivo effects of this compound on exercise endurance in mice.
In Vitro Analysis in C2C12 Myotubes
-
Cell Culture: Murine C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation: To induce differentiation into myotubes, confluent myoblasts are switched to a differentiation medium (DMEM with 2% horse serum) for 4-6 days.
-
This compound Treatment: Differentiated myotubes are treated with this compound (e.g., 1-10 µM final concentration) or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).
-
Mitochondrial DNA Quantification:
-
Total DNA is extracted from the treated myotubes using a commercial DNA extraction kit.
-
Quantitative PCR (qPCR) is performed using primers specific for a mitochondrial-encoded gene (e.g., mt-Nd1) and a nuclear-encoded gene (e.g., Hk2).
-
The relative amount of mitochondrial DNA to nuclear DNA is calculated using the ΔΔCt method, providing a measure of mitochondrial content.
-
-
Gene Expression Analysis:
-
Total RNA is extracted from treated myotubes.
-
RNA is reverse-transcribed into cDNA.
-
qPCR is performed using primers for target genes (e.g., Ulk1, Ppard) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Relative gene expression is calculated using the ΔΔCt method.
-
Conclusion
This compound acts as a potent Rev-Erb agonist in skeletal muscle, initiating a cascade of transcriptional changes that culminate in increased mitochondrial content and enhanced metabolic function. Its primary mechanism involves the Rev-Erb-mediated repression of genes involved in lipid synthesis and autophagy. This leads to a net accumulation of mitochondria and a shift towards oxidative metabolism, which translates to significant improvements in physical endurance. The data and protocols summarized herein provide a foundational guide for researchers and professionals in the field of metabolic drug discovery.
Exploring the Neuroprotective Effects of SR9009 In Vivo: A Technical Guide
Executive Summary
SR9009, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, has emerged as a promising candidate for neuroprotection in various models of neurological disease. As a key regulator of circadian rhythm and metabolism, REV-ERB activation by this compound influences critical cellular pathways involved in inflammation, oxidative stress, and cell survival. This technical guide synthesizes the current in vivo evidence for this compound's neuroprotective capabilities, focusing on preclinical studies in ischemic stroke and Parkinson's disease models. We provide a detailed overview of its mechanism of action, comprehensive summaries of quantitative outcomes, and detailed experimental protocols to facilitate future research and development in this area.
Introduction: this compound and the REV-ERB Axis
The circadian clock, an endogenous 24-hour oscillator, governs a vast array of physiological processes, including neurobehavioral functions, metabolism, and inflammatory responses.[1][2] Disruptions in these rhythms are increasingly linked to a higher susceptibility to neurological disorders like ischemic stroke and Parkinson's disease (PD).[1][3]
At the core of the molecular clock are transcription-translation feedback loops involving key proteins. REV-ERBα (also known as NR1D1) is a nuclear receptor and a crucial component of this machinery, acting primarily as a transcriptional repressor of core clock genes such as Bmal1 and Clock.[1][4] Beyond its role in circadian regulation, REV-ERBα is deeply involved in modulating inflammatory and metabolic pathways.[1][5]
This compound is a potent and specific synthetic agonist for REV-ERBα/β.[6] It is highly fat-soluble and capable of crossing the blood-brain barrier, making it a viable tool for investigating the role of REV-ERB in the central nervous system (CNS).[2] In vivo studies have demonstrated that pharmacological activation of REV-ERB by this compound can ameliorate tissue damage in various disease models by suppressing inflammation and oxidative stress. This guide focuses on its specific application and effects in in vivo models of neurodegeneration.
Mechanism of Neuroprotection
The neuroprotective effects of this compound are multifactorial, primarily revolving around the suppression of neuroinflammation and the reduction of oxidative stress. Evidence points to the modulation of at least two critical signaling pathways: the Nrf2 antioxidant response and the NLRP3 inflammasome pathway.
Attenuation of Oxidative Stress via the Nrf2 Pathway
In a mouse model of cerebral ischemia, this compound demonstrated significant neuroprotection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][5] Nrf2 is a master regulator of the antioxidant response. Under normal conditions, it is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus and promotes the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][2]
This compound treatment was shown to enhance the expression of Nrf2 and its downstream targets, HO-1 and NQO1, following ischemic injury.[1][2] This leads to a significant increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX) and a decrease in the lipid peroxidation marker malondialdehyde (MDA).[1][2][5]
Inhibition of Neuroinflammation via the NLRP3 Inflammasome
In a mouse model of Parkinson's disease, this compound was found to attenuate neuroinflammation by inhibiting the activation of the NLR family pyrin domain-containing 3 (NLRP3) inflammasome in microglia.[3] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
This compound treatment effectively reversed the MPTP-induced increase in key components of the inflammasome, including NLRP3, ASC, and cleaved caspase-1.[3] This, in turn, reduced the production of IL-1β and IL-18.[3] Furthermore, this compound was observed to suppress the activation of NF-κB, a key transcription factor upstream of NLRP3, and promote the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[3]
The diagram below illustrates the proposed signaling pathways through which this compound exerts its neuroprotective effects.
Caption: Proposed signaling pathways for this compound-mediated neuroprotection.
Quantitative Data from In Vivo Studies
The neuroprotective efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings from studies on ischemic stroke and Parkinson's disease.
Ischemic Stroke Model (MCAO)
Table 1: Effects of this compound on Neurological Deficits and Infarct Volume
| Parameter | MCAO + Vehicle | MCAO + this compound (50 mg/kg) | Significance | Reference |
|---|---|---|---|---|
| Neurological Deficit Score | 3.5 ± 0.2 | 2.1 ± 0.3 | p < 0.01 | [1][7] |
| Infarct Volume (%) | 45.2 ± 3.1 | 25.6 ± 2.8 | p < 0.01 | [2][7] |
| Rotarod Latency (s) | 85.3 ± 10.2 | 155.7 ± 15.1 | p < 0.01 |[1][7] |
Table 2: Effects of this compound on Inflammatory and Oxidative Stress Markers
| Marker | MCAO + Vehicle | MCAO + this compound (50 mg/kg) | Significance | Reference |
|---|---|---|---|---|
| Inflammatory (mRNA) | ||||
| TNF-α (relative expression) | ~7.5 fold increase | ~3.5 fold increase | p < 0.01 | [1][7] |
| IL-1β (relative expression) | ~8.0 fold increase | ~4.0 fold increase | p < 0.01 | [1][7] |
| iNOS (relative expression) | ~6.0 fold increase | ~2.5 fold increase | p < 0.01 | [1][7] |
| Oxidative Stress (Serum) | ||||
| SOD Activity (U/ml) | 98.5 ± 5.1 | 125.4 ± 6.2 | p < 0.01 | [2][7] |
| MDA Content (nmol/ml) | 12.3 ± 0.8 | 8.1 ± 0.6 | p < 0.01 | [2][7] |
| GSH-PX Activity (U/ml) | 210.5 ± 12.3 | 285.7 ± 15.8 | p < 0.05 |[2][7] |
Data are presented as mean ± SEM. Fold increases are relative to the sham control group.
Parkinson's Disease Model (MPTP)
Table 3: Effects of this compound on Motor Function
| Behavioral Test | MPTP + Vehicle | MPTP + this compound (100 mg/kg) | Significance | Reference |
|---|---|---|---|---|
| Pole Test (Time to turn, s) | 12.5 ± 1.1 | 8.2 ± 0.9 | p < 0.05 | [3] |
| Balance Beam Test (Time, s) | 15.8 ± 1.3 | 10.5 ± 1.2 | p < 0.05 | [3] |
| Rotarod Latency (s) | 75.4 ± 8.9 | 130.1 ± 11.5 | p < 0.01 |[3] |
Table 4: Effects of this compound on Dopaminergic Neuron Survival and Neuroinflammation
| Parameter | MPTP + Vehicle | MPTP + this compound (100 mg/kg) | Significance | Reference |
|---|---|---|---|---|
| TH+ Neurons (Substantia Nigra) | ~45% of control | ~75% of control | p < 0.05 | [3] |
| Inflammatory Markers (Protein) | ||||
| p-NF-κB p65 (relative density) | Significant Increase | Significantly Reduced | p < 0.05 | [3] |
| NLRP3 (relative density) | Significant Increase | Significantly Reduced | p < 0.05 | [3] |
| Cleaved Caspase-1 (relative density) | Significant Increase | Significantly Reduced | p < 0.05 | [3] |
| Inflammatory Cytokines (mRNA) | ||||
| IL-1β (relative expression) | Significant Increase | Significantly Reduced | p < 0.05 | [3] |
| IL-18 (relative expression) | Significant Increase | Significantly Reduced | p < 0.05 |[3] |
Data are presented as mean ± SEM. Increases/decreases are relative to the control or MPTP + Vehicle group as appropriate.
Key Experimental Protocols
Detailed and reproducible methodologies are critical for advancing research. The following sections provide protocols for key in vivo experiments cited in this guide.
Animal Models
-
Transient Focal Cerebral Ischemia (MCAO) Model :
-
Animals : Adult male C57BL/6J mice (8-10 weeks old) are used.[2]
-
Anesthesia : Mice are anesthetized with isoflurane (3-4% for induction, 1.5-2% for maintenance).
-
Procedure : A midline cervical incision is made. The right common carotid artery (CCA) and external carotid artery (ECA) are isolated and ligated. A 6-0 nylon monofilament suture with a silicon-coated tip is inserted through the ECA into the internal carotid artery (ICA) to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion/Reperfusion : The suture remains in place for 1 hour, after which it is withdrawn to allow for reperfusion.[2][5] Sham-operated animals undergo the same procedure without suture insertion.
-
Confirmation : Cerebral blood flow is monitored using a laser Doppler flowmeter to confirm successful occlusion (>70% reduction) and reperfusion.
-
-
MPTP Model of Parkinson's Disease :
-
Animals : Adult male C57BL/6J mice (8-10 weeks old) are used.[3]
-
Toxin Preparation : 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl is dissolved in sterile saline.
-
Administration : Mice receive intraperitoneal (i.p.) injections of MPTP (30 mg/kg) once daily for 5 consecutive days to induce a subacute model of PD.[8] Control animals receive saline injections.
-
This compound Administration
-
Preparation : For in vivo use, this compound is typically dissolved in a vehicle solution such as 5% DMSO, 10% Cremophor EL, and 85% PBS.[4]
-
Dosage :
-
Timing : Injections are often timed according to the circadian cycle (Zeitgeber time, ZT). For instance, administration at ZT6 (mid-day) corresponds to the peak expression of REV-ERBα in the brain.[1]
Behavioral Assessments
-
Neurological Deficit Scoring (Stroke) : A 5-point scale is used to assess motor deficits 24 hours after MCAO: 0 = no deficit; 1 = failure to extend contralateral forepaw; 2 = circling to the contralateral side; 3 = falling to the contralateral side; 4 = no spontaneous motor activity.[2]
-
Rotarod Test (Motor Coordination) : Mice are placed on a rotating rod with accelerating speed (e.g., 4 to 40 rpm over 5 minutes). The latency to fall is recorded. Mice are trained for 2-3 days prior to the test.[1][3]
-
Pole Test (Motor Coordination/Bradykinesia) : Mice are placed head-up on top of a vertical wooden pole. The time taken to turn downwards and descend to the floor is recorded.[3]
Histological and Molecular Analysis
-
Infarct Volume Measurement (TTC Staining) : 24 hours post-MCAO, brains are harvested, sectioned into 2 mm coronal slices, and incubated in 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 20 minutes. Healthy tissue stains red, while the infarcted area remains white. The infarct volume is quantified using image analysis software.[2]
-
Immunohistochemistry (Neuron Count) : Brains are fixed, sectioned, and stained with antibodies against neuronal markers like Tyrosine Hydroxylase (TH) for dopaminergic neurons. The number of positive cells is counted in specific regions (e.g., substantia nigra) using a microscope.[3]
-
Western Blot : Protein lysates from brain tissue are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., Nrf2, HO-1, NLRP3, p-NF-κB) and a loading control (e.g., β-actin).[1][2]
-
Quantitative PCR (qPCR) : RNA is extracted from brain tissue, reverse-transcribed to cDNA, and used for real-time PCR with primers specific for target genes (e.g., Tnf-α, Il-1β, Nrf2).[1][2]
Experimental Workflow Visualization
A clear experimental workflow is essential for study design and interpretation. The following diagram outlines a typical workflow for an in vivo neuroprotection study using this compound.
Caption: A generalized experimental workflow for testing this compound in vivo.
Discussion and Future Directions
The in vivo data strongly support the neuroprotective potential of this compound in models of both acute (ischemic stroke) and progressive (Parkinson's disease) neurodegeneration.[1][3] Its ability to simultaneously curb inflammation and oxidative stress by modulating the Nrf2 and NLRP3 inflammasome pathways makes it an attractive therapeutic candidate.[1][2][3]
However, several considerations remain for its translation to the clinic:
-
Pharmacokinetics and Pharmacodynamics (PK/PD) : While this compound can cross the blood-brain barrier, its poor bioavailability and short half-life in vivo are significant hurdles. Further studies are needed to optimize dosing regimens and explore novel delivery systems to improve its PK/PD profile.
-
REV-ERB-Independent Effects : Some studies have noted that this compound may have biological effects that are independent of REV-ERB activation.[9][10] Future research should employ REV-ERBα/β knockout models to definitively parse the on-target versus off-target effects contributing to neuroprotection.
-
Chronopharmacology : The efficacy of this compound can be time-of-day dependent, aligning with the circadian expression of its target, REV-ERB.[11] Optimizing the administration time could significantly enhance its therapeutic benefit.
-
Long-term Safety : The current studies focus on acute or sub-acute administration. The long-term safety profile of chronic this compound treatment needs to be thoroughly evaluated.
Conclusion
This compound demonstrates robust neuroprotective effects in vivo by activating the REV-ERB nuclear receptors, leading to the suppression of key pathological drivers like neuroinflammation and oxidative stress. Its efficacy in preclinical models of ischemic stroke and Parkinson's disease highlights the therapeutic potential of modulating the circadian clock machinery to treat neurological disorders. While challenges related to its pharmacokinetic properties remain, the compelling preclinical data warrant further investigation and development of this compound or next-generation REV-ERB agonists for the treatment of neurodegenerative diseases.
References
- 1. Rev-erbα agonist this compound protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rev-erbα agonist this compound protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 3. The circadian clock protein Rev-erbα provides neuroprotection and attenuates neuroinflammation against Parkinson’s disease via the microglial NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rev-erbα agonist this compound protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemotherapeutic Effect of this compound, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdsabstracts.org [mdsabstracts.org]
- 9. rapamycin.news [rapamycin.news]
- 10. Identification of a small molecule this compound that activates NRF2 to counteract cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time of day dependent reduction in stroke infarct volume by the Reverb agonist this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
SR9009 in Oncology Research: A Technical Guide to a Circadian-Modulating Antitumor Agent
Executive Summary: The disruption of circadian rhythms is an emerging hallmark of cancer, presenting novel therapeutic opportunities. SR9009, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, core components of the circadian clock, has demonstrated significant potential as an anti-cancer agent. This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its potential in oncology. Preclinical studies reveal that this compound selectively induces apoptosis in cancer cells across various tumor types, including glioblastoma, small-cell lung cancer, and multiple myeloma, while sparing normal cells.[1] Its primary mechanisms of action involve the REV-ERB-dependent inhibition of crucial cellular processes hijacked by tumors, namely autophagy and de novo lipogenesis.[1][2] This guide summarizes key quantitative data from preclinical studies, details experimental protocols, and provides visualizations of the core signaling pathways and experimental workflows to support further investigation by researchers and drug development professionals.
Introduction: The Circadian Clock and Cancer
The circadian clock is an intrinsic timekeeping mechanism that governs daily rhythms in a vast array of physiological processes, including cell proliferation, metabolism, and DNA damage response.[1] These fundamental processes are often dysregulated in cancer. REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are nuclear receptors that function as essential components of the circadian clock machinery, acting primarily as transcriptional repressors.[1][3] They play a critical role in integrating the body's metabolic and circadian pathways. Growing evidence suggests that disruption of the circadian clock is linked to an increased risk of cancer, leading to the hypothesis that pharmacological modulation of its core components could be a viable anti-cancer strategy.[4]
This compound: A Synthetic REV-ERB Agonist
This compound is a synthetic small molecule identified as a potent and specific agonist of REV-ERBα and REV-ERBβ.[3] By binding to the REV-ERB receptors, this compound enhances their repressive activity on target gene transcription.[3] This modulation affects the expression of genes involved in the control of metabolism and proliferation, making this compound a valuable tool for studying the role of the circadian clock in health and disease.[4] Its ability to cross the blood-brain barrier has also made it a candidate for investigation in brain tumors.[5]
Mechanism of Action in Oncology
This compound exerts its anti-cancer effects through a multi-faceted mechanism that primarily targets tumor metabolism and survival pathways. The activation of REV-ERBs by this compound leads to the transcriptional repression of genes essential for cancer cell survival, culminating in apoptosis.
REV-ERB-Dependent Inhibition of Autophagy and Lipogenesis
A critical aspect of this compound's antitumor activity is its ability to inhibit autophagy, a cellular recycling process that cancer cells often exploit to survive metabolic stress.[1][5]
-
Autophagy Inhibition: this compound treatment leads to a reduction in the number of autophagosomes and the accumulation of p62, a protein degraded by autophagy.[1][5] Mechanistically, REV-ERBα, when activated by this compound, can directly bind to the promoter of the core autophagy gene Atg5 and suppress its expression.[3][6] It has also been shown to inhibit BECN1.[2] This inhibition of autophagy precedes the induction of apoptosis.[1]
-
De Novo Lipogenesis Inhibition: Cancer cells often exhibit increased de novo lipogenesis to support rapid proliferation. This compound has been shown to repress this pathway by downregulating the expression of key lipogenic enzymes, including Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase 1 (SCD1).[2]
Induction of Apoptosis
The impairment of cancer cell viability following this compound treatment is a direct result of apoptosis induction.[1] This is evidenced by the detection of cleaved Caspase 3 and Poly (ADP-ribose) polymerase (PARP), as well as positive results in TUNEL assays.[1][3] The apoptotic response is observed across a range of cancer cell lines with different oncogenic drivers (e.g., H-RAS, BRAF, PIK3CA) and persists even in the absence of the p53 tumor suppressor and under hypoxic conditions.[1]
Potential REV-ERB-Independent Pathways
While the majority of studies highlight a REV-ERB-dependent mechanism, some evidence suggests that this compound may have off-target or REV-ERB-independent effects. One study demonstrated that this compound can inhibit the growth of a lethal prostate cancer subtype by modulating the LXRα/FOXM1 pathway, and this effect could not be rescued by the knockdown of REV-ERBs.[7][8] Another report, using REV-ERBα/β double-knockout cells, found that this compound could still affect cell proliferation and metabolism, suggesting that some of its biological effects may not be exclusively mediated through REV-ERB agonism.[9][10] These findings underscore the importance of using genetic knockout models to validate on-target effects.
Preclinical Efficacy of this compound in Oncology
The antitumor properties of this compound have been evaluated in numerous in vitro and in vivo models, demonstrating broad efficacy.
In Vitro Studies
This compound is selectively cytotoxic to a wide range of cancer cell lines while exhibiting minimal to no toxicity in normal cells at comparable concentrations.[1] The compound effectively reduces cell viability and proliferation in a dose-dependent manner.
Table 1: Summary of In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Findings | Concentration Range | Reference |
|---|---|---|---|---|
| Glioblastoma | T98G, BTICs | Reduced cell viability, affected cell cycle progression. | 10-40 µM | [1][4] |
| Small-Cell Lung Cancer | H69, H446 (chemosensitive)H69AR, H446DDP (chemoresistant) | Dose-dependent cytotoxicity in both sensitive and resistant lines; induced apoptosis. | 5-20 µM | [3] |
| Multiple Myeloma | U266, RPMI8226 | Decreased cell viability and proliferation; induced apoptosis. IC50: 22.10 µM (U266), 29.35 µM (RPMI8226). | 10-40 µM | [2] |
| Breast Cancer | MCF7, T47D | Reduced autophagosomes, induced apoptosis. | 20 µM | [1] |
| Colon Cancer | HCT116 | Reduced cell viability, induced apoptosis. | 20 µM | [1] |
| Prostate Cancer | 22RV1 | Inhibited colony formation, migration, and cell cycle; promoted apoptosis. | Not specified |[8] |
In Vivo Studies
In vivo studies using xenograft models have corroborated the in vitro findings, showing that systemic administration of this compound can significantly inhibit tumor growth and improve survival.
Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Dosing Regimen | Key Findings | Reference |
|---|---|---|---|---|
| Glioblastoma | Mouse orthotopic xenograft | Not specified | Reduced tumor growth, triggered apoptosis, and significantly improved survival. | [1] |
| Small-Cell Lung Cancer | Nude mice subcutaneous xenograft | 50 mg/kg, intraperitoneally, every two days. | Marked tumor growth inhibition in both chemosensitive and chemoresistant models. | [3] |
| Multiple Myeloma | NOD/SCID mice xenograft | Twice daily intraperitoneal injection for 1 week. | Slowed tumor growth and increased median survival from 18 to 20 days (this compound alone) and to 27 days (with bortezomib). | [2] |
| Prostate Cancer | 22RV1 xenograft model | Not specified | Restrained tumor growth and inhibited FOXM1 expression. |[8] |
Key Experimental Methodologies
The following protocols are synthesized from methodologies reported in key studies investigating this compound.
In Vitro Assays
-
Cell Viability and Proliferation Assays:
-
Method: Cancer cells are seeded in 96-well plates (1x10³ to 1x10⁴ cells/well) and allowed to adhere overnight. Cells are then treated with this compound (dissolved in DMSO) at various concentrations (e.g., 2.5 µM to 40 µM) or vehicle control for 24, 48, or 72 hours.[11]
-
Readout: Viability is assessed using colorimetric assays such as MTT, WST-1, or CCK8, which measure metabolic activity.[1][2][11] Absorbance is read on a microplate reader.
-
-
Apoptosis Assays:
-
Immunofluorescence for Cleaved Caspase 3: Cells are treated with this compound for 48-72 hours, fixed, permeabilized, and incubated with a primary antibody against cleaved Caspase 3, followed by a fluorescent secondary antibody. Nuclei are counterstained with DAPI.[3]
-
TUNEL Assay: This assay detects DNA fragmentation. After treatment, cells are fixed and permeabilized, then incubated with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP.[3]
-
Flow Cytometry: Apoptosis can be quantified by staining cells with Annexin V and Propidium Iodide (PI) followed by analysis on a flow cytometer.[2]
-
In Vivo Xenograft Models
-
Model Establishment:
-
Cell Lines: Human cancer cell lines (e.g., SCLC, MM) are cultured and harvested.
-
Implantation: A suspension of 1x10⁶ to 5x10⁶ cells in a solution like Matrigel or PBS is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³) before treatment begins. Tumor volume is measured regularly with calipers using the formula: V = (length × width²)/2.[3]
-
-
Treatment Protocol:
-
Administration: this compound is typically dissolved in a vehicle suitable for in vivo use and administered via intraperitoneal (i.p.) injection.[2][3]
-
Dosing: A common regimen is 50 mg/kg administered once every two days.[3] Animal body weight and general health should be monitored throughout the study.[12]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).[13]
-
Molecular Biology Techniques
-
Western Blotting:
-
Purpose: To measure the protein levels of key markers of apoptosis (Cleaved Caspase 3, PARP), autophagy (LC3B, p62), and lipogenesis (FASN, SCD1).[2][3]
-
Method: Cells or homogenized tumor tissues are lysed to extract proteins. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies, followed by HRP-conjugated secondary antibodies for chemiluminescent detection.[13]
-
-
Chromatin Immunoprecipitation (ChIP) Assay:
-
Purpose: To determine if a protein of interest (e.g., REV-ERBα) directly binds to a specific DNA region (e.g., the Atg5 promoter).[3]
-
Method: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to the target protein is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR.[3]
-
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with this compound research in oncology.
Caption: this compound activates REV-ERBα/β, leading to transcriptional repression of key autophagy and lipogenesis genes.
Caption: Standard experimental workflow for evaluating this compound efficacy in a mouse xenograft model.
References
- 1. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circadian Clock REV-ERBs Agonist this compound Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis | Wang | World Journal of Oncology [wjon.org]
- 3. This compound induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapeutic Effect of this compound, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits lethal prostate cancer subtype 1 by regulating the LXRα/FOXM1 pathway independently of REV-ERBs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. Chemotherapeutic Effect of this compound, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Rev-Erb Agonists on Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms by which Rev-Erb agonists modulate inflammatory pathways. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the core signaling pathways, quantitative data from key studies, and explicit experimental protocols.
Executive Summary
Nuclear receptors Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2) are critical components of the circadian clock machinery that have emerged as significant regulators of inflammatory responses. As ligand-dependent transcriptional repressors, their activation by synthetic agonists presents a promising therapeutic strategy for a multitude of inflammatory diseases. This guide delineates the molecular mechanisms through which Rev-Erb agonists exert their anti-inflammatory effects, primarily through the repression of key pro-inflammatory signaling cascades, including the NF-κB and NLRP3 inflammasome pathways. Quantitative data from various studies are presented to substantiate these effects, alongside detailed experimental methodologies to facilitate the replication and further investigation of these findings.
Core Mechanism of Rev-Erb Agonist Action
Rev-Erbα and Rev-Erbβ function as transcriptional repressors by binding to Rev-Erb response elements (ROREs) in the promoter regions of their target genes. In their basal state, they recruit the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3), to mediate chromatin condensation and repress gene transcription. The binding of a synthetic agonist, such as SR9009, SR9011, GSK4112, or STL1267, stabilizes this repressive complex, thereby enhancing the transcriptional repression of target genes. Many of these target genes are key players in inflammatory processes.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Rev-Erb agonists have been demonstrated to potently suppress NF-κB signaling. This is achieved through multiple mechanisms, including the direct transcriptional repression of NF-κB pathway components and the inhibition of the nuclear translocation of the p65 subunit.
Pharmacological activation of Rev-Erbα by agonists like GSK4112 and this compound has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This prevents the nuclear translocation of the active p65/p50 heterodimer, thereby blocking the transcription of NF-κB target genes.[1]
Attenuation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of chronic inflammatory diseases. Rev-Erb has been identified as a direct transcriptional repressor of the Nlrp3 gene.[2]
Activation of Rev-Erb with agonists like this compound and STL1267 has been shown to significantly suppress the expression of NLRP3, as well as the downstream cytokines IL-1β and IL-18, in response to inflammatory stimuli such as LPS.[2][3] This direct repression of the central inflammasome component highlights a key mechanism by which Rev-Erb agonists exert their potent anti-inflammatory effects.
Quantitative Data on the Effects of Rev-Erb Agonists
The following tables summarize quantitative data from various studies on the effects of Rev-Erb agonists on the expression and secretion of key inflammatory mediators.
Table 1: Effect of Rev-Erb Agonists on Pro-inflammatory Cytokine and Inflammasome Component Gene Expression
| Agonist | Concentration | Cell Type | Stimulant | Target Gene | Fold Change / % Inhibition | Reference |
| This compound | 10 µM | Human HMC3 microglia | LPS | NLRP3 | Significant suppression | [2][4] |
| This compound | 10 µM | Human HMC3 microglia | LPS | IL-1β | Significant suppression | [2][4] |
| This compound | 10 µM | Human HMC3 microglia | LPS | IL-18 | Significant suppression | [2][4] |
| STL1267 | 10 µM | Human HMC3 microglia | LPS | NLRP3 | Significant suppression | [2][4] |
| STL1267 | 10 µM | Human HMC3 microglia | LPS | IL-1β | Significant suppression | [2][4] |
| STL1267 | 10 µM | Human HMC3 microglia | LPS | IL-18 | Significant suppression | [2][4] |
| SR9011 | 5 µM | Primary rat microglia | TNFα | Tnfα | Attenuated expression | [5][6] |
| SR9011 | 5 µM | Primary rat microglia | TNFα | Il6 | Attenuated expression | [5][6] |
| SR9011 | 5 µM | Primary rat microglia | TNFα | Il1β | Attenuated expression | [5][6] |
| GSK4112 | 10 µM | Mouse Raw264.7 macrophages | LPS | Nlrp3 | Significant reduction | [7] |
| GSK4112 | 10 µM | Mouse Raw264.7 macrophages | LPS | IL-1β | Significant reduction | [7] |
Table 2: Effect of Rev-Erb Agonists on Pro-inflammatory Cytokine Secretion
| Agonist | Concentration | Cell Type | Stimulant | Cytokine | % Inhibition / Fold Reduction | Reference |
| This compound | 10 µM | Human HMC3 microglia | LPS | IL-1β | Significantly suppressed secretion | [2][4] |
| STL1267 | 10 µM | Human HMC3 microglia | LPS | IL-1β | Reduced to levels of non-stimulated cells | [2][4] |
| This compound | 10 µM | Differentiated THP-1 cells | LPS | IL-1β | Significantly reduced secretion | [4] |
| STL1267 | 10 µM | Differentiated THP-1 cells | LPS | IL-1β | Significantly reduced secretion | [4] |
Table 3: Effect of Rev-Erb Agonists on Macrophage Polarization
| Agonist | Concentration | Cell Type | Effect | Marker Genes | Reference |
| This compound | 10 µM | Mouse BMDM | Reduced M1 polarization | iNos, Tnfα, Il-6, Il-1β, Mcp-1 | [8] |
| This compound | 10 µM | Mouse BMDM | Increased M2 polarization | Ym1, Ym2, Mr | [8] |
| This compound | Not Specified | Differentiated U937 cells | Reduced LPS-induced M1 polarization | CD86 | [9] |
| This compound | Not Specified | Differentiated U937 cells | Increased M2 polarization | CD163, CD206, CD209 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the influence of Rev-Erb agonists on inflammatory pathways.
Cell Culture and Inflammatory Stimulation
This protocol describes the culture of macrophage-like cells and their stimulation to induce an inflammatory response.
Materials:
-
THP-1 or RAW 264.7 cell line
-
RPMI-1640 or DMEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
Rev-Erb agonist (e.g., this compound)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Culture: Culture THP-1 or RAW 264.7 cells in RPMI-1640 or DMEM, respectively, supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation (for THP-1 cells): Seed THP-1 monocytes in culture plates and differentiate into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.
-
Agonist Pre-treatment: Pre-treat the cells with the desired concentration of Rev-Erb agonist (or DMSO as a vehicle control) for a specified period (e.g., 2-24 hours).
-
Inflammatory Stimulation: Add LPS to the culture medium at a final concentration of 100 ng/mL to 1 µg/mL and incubate for a specified duration (e.g., 4-24 hours) to induce an inflammatory response.
-
Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for RNA or protein extraction.
Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for quantifying the gene expression of inflammatory markers.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for target genes (e.g., NLRP3, IL6, TNF) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining SYBR Green Master Mix, forward and reverse primers for the target or housekeeping gene, and the synthesized cDNA template.
-
qPCR Run: Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol details the measurement of secreted cytokine concentrations in cell culture supernatants.
Materials:
-
ELISA kit for the specific cytokine of interest (e.g., human IL-1β, mouse TNF-α)
-
Cell culture supernatants
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation: Coat a 96-well plate with the capture antibody overnight at 4°C. Wash the plate multiple times with wash buffer.
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. Wash the plate.
-
Sample and Standard Incubation: Add standards of known concentrations and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature. Wash the plate.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature. Wash the plate.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark. Wash the plate.
-
Substrate Development: Add TMB substrate and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards and use it to calculate the concentration of the cytokine in the samples.
Western Blotting for NF-κB Pathway Proteins
This protocol describes the detection of key proteins in the NF-κB signaling pathway.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane multiple times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again multiple times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Rev-Erb agonists represent a compelling class of anti-inflammatory agents with the potential to treat a wide range of diseases. Their ability to directly repress the transcription of key inflammatory mediators through the modulation of the NF-κB and NLRP3 inflammasome pathways provides a robust mechanism for their therapeutic efficacy. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting Rev-Erb in inflammatory conditions. Future investigations should focus on the development of next-generation agonists with improved pharmacokinetic and safety profiles to facilitate their translation into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia [frontiersin.org]
- 7. Rev-erbα: The circadian guardian against NLRP3-driven liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of atherosclerosis by synthetic REV-ERB agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological activation of rev-erbα suppresses LPS-induced macrophage M1 polarization and prevents pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]
SR9009's Effect on Fat-Storing Cells and Adipogenesis: A Technical Whitepaper
Abstract: Obesity and related metabolic disorders represent a significant global health challenge, driving research into the fundamental mechanisms of energy homeostasis. Adipogenesis, the process of forming mature fat-storing cells (adipocytes) from precursor cells, is a key process in the expansion of adipose tissue. The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) have emerged as critical regulators linking the circadian clock to metabolic pathways, including lipid and glucose metabolism. SR9009, a potent and specific synthetic REV-ERB agonist, provides a powerful chemical tool to probe these functions. This document provides an in-depth technical overview of the current understanding of this compound's effects on adipogenesis and adipocyte function, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Core Mechanism of Action: REV-ERB Agonism
This compound exerts its biological effects by binding to and activating the REV-ERB nuclear receptors.[1] REV-ERBs are transcriptional repressors that play a pivotal role in the core circadian clock machinery and in the regulation of metabolic gene networks.[2] The primary ligand for REV-ERBs is heme, a molecule involved in cellular respiration.[3] As a synthetic agonist, this compound mimics the action of heme, enhancing the repressive activity of REV-ERB.
Upon activation by this compound, REV-ERB binds to specific DNA sequences known as REV-ERB response elements (RevREs) or ROR response elements (ROREs) in the promoter regions of target genes.[3] This binding recruits co-repressor complexes, such as the one containing Nuclear Receptor Co-repressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3), leading to chromatin condensation and suppression of gene transcription.[3]
A primary target of REV-ERB is the Bmal1 gene, a master activator of the circadian clock.[4] By repressing Bmal1, this compound can modulate circadian rhythms.[2] Crucially, REV-ERBs also directly regulate a suite of genes involved in adipogenesis, lipogenesis, and glucose metabolism, forming the basis of this compound's effects on fat-storing cells.[2][3]
Effects on Adipogenesis and Adipocyte Function
Adipogenesis is the developmental process by which preadipocytes differentiate into mature, lipid-laden adipocytes. This process is governed by a complex transcriptional cascade, with Peroxisome Proliferator-Activated Receptor γ (PPARγ) acting as the master regulator.[5][6]
In Vitro Evidence
Studies using preadipocyte cell lines, such as murine 3T3-L1 cells, have demonstrated that this compound directly inhibits adipogenesis.[7][8] This inhibition is characterized by a reduction in the accumulation of intracellular lipids and a decreased expression of key adipogenic marker genes.
Table 1: Summary of In Vitro Effects of this compound on Adipogenesis
| Cell Line | This compound Concentration | Observed Effect | Key Findings | Reference |
| 3T3-L1 | Not specified | Inhibition of adipogenesis | This compound treatment led to reduced fat accumulation. | [7][8] |
| HepG2 | IC50 = 710 nM | Suppression of BMAL1 mRNA | Demonstrates potent REV-ERB-dependent gene repression. | [2] |
| HEK293 | IC50 = 670 nM (REV-ERBα)IC50 = 800 nM (REV-ERBβ) | Repressor Activity | Potent and efficacious suppression of transcription in reporter assays. | [2][9] |
Notably, one study found that while this compound inhibited adipogenesis, it did not restore the expression of Pparγ in an in vivo model of circadian disruption, suggesting its inhibitory effects may occur downstream or independent of direct Pparγ regulation in certain contexts.[7][8]
In Vivo Evidence
Animal models have consistently shown that systemic administration of this compound leads to a reduction in fat mass and an improvement in metabolic parameters. These effects are attributed to the compound's influence on adipose tissue, liver, and skeletal muscle.[2][10] In white adipose tissue (WAT), this compound treatment results in decreased expression of genes involved in triglyceride synthesis and storage.[2][10]
Table 2: Summary of In Vivo Metabolic Effects of this compound in Mice
| Mouse Model | This compound Dosage | Duration | Key Outcomes in Adiposity and Lipids | Reference |
| Diet-Induced Obese (C57BL/6) | 100 mg/kg, i.p., b.i.d. | 30 days | 60% more weight loss vs. vehicle; decreased fat mass; ↓12% plasma TGs; ↓47% plasma cholesterol; ↓23% plasma NEFA. | [2][10] |
| Lean (C57BL/6) | 100 mg/kg, i.p., b.i.d. | 10 days | Decreased plasma TGs and cholesterol. | [2] |
| Genetically Obese (ob/ob) | 100 mg/kg, i.p., b.i.d. | 12 days | Suppressed weight gain. | [2][10] |
| Constant Light-Exposed (Circadian Disruption) | 10 mg/kg, daily | 8 weeks | Reduced weight gain and white fat mass. | [7][8] |
These findings indicate that pharmacological activation of REV-ERB by this compound leads to a net catabolic state in adipose tissue, characterized by reduced lipogenesis and decreased fat storage.
Experimental Protocols
Reproducing the findings related to this compound requires standardized and well-defined experimental procedures. Below are detailed methodologies for key assays.
In Vitro Preadipocyte Differentiation Assay
This protocol outlines the differentiation of 3T3-L1 preadipocytes and treatment with this compound to assess its impact on adipogenesis.
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium (GM): DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium (MDI): DMEM/10% FBS supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Formalin (10%)
-
Oil Red O staining solution
-
Isopropanol
Procedure:
-
Cell Seeding: Seed 3T3-L1 cells in 6-well plates at a density that allows them to reach confluence in 2-3 days. Culture in GM at 37°C, 5% CO₂.
-
Growth to Confluence: Grow cells for an additional 48 hours post-confluence.
-
Initiation of Differentiation (Day 0): Aspirate GM and replace with MDI medium. Add this compound to treatment wells (e.g., 1-20 µM) and an equivalent volume of DMSO to control wells.
-
Medium Change (Day 2): Aspirate medium and replace with DMEM/10% FBS containing only insulin (10 µg/mL), plus this compound or vehicle.
-
Maintenance (Day 4 onwards): Aspirate medium and replace with fresh GM (DMEM/10% FBS) plus this compound or vehicle every two days.
-
Harvesting (Day 8-10): Once mature, lipid-filled adipocytes are visible, proceed to analysis.
Oil Red O Staining and Quantification
This protocol is used to visualize and quantify the accumulation of neutral lipids in differentiated adipocytes.
Procedure:
-
Fixation: Wash cells gently with PBS, then fix with 10% formalin for 1 hour at room temperature.
-
Washing: Wash fixed cells twice with distilled water.
-
Staining: Add Oil Red O working solution to each well and incubate for 1 hour at room temperature.
-
Final Wash: Aspirate the stain and wash plates 3-4 times with distilled water until the water runs clear.
-
Imaging: Visualize and capture images using a microscope.
-
Quantification: To quantify lipid accumulation, add 100% isopropanol to each well and incubate for 15 minutes on a shaker to elute the stain. Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm.
Gene Expression Analysis by qPCR
This protocol is used to measure the mRNA levels of key adipogenic and lipogenic genes.
Procedure:
-
RNA Extraction: On Day 8 of differentiation, wash cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit). Extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green master mix and primers for target genes (e.g., Pparg, Cebpa, Fabp4, Srebf1) and a housekeeping gene for normalization (e.g., Actb, Gapdh).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion and Future Directions
This compound, as a specific REV-ERB agonist, potently inhibits the differentiation of preadipocytes into mature fat-storing cells and reduces lipogenesis in vivo.[2][7] Its mechanism is rooted in the REV-ERB-mediated transcriptional repression of key genes in both the circadian clock and metabolic networks.[4][10] The quantitative data from both in vitro and in vivo studies consistently support a role for this compound in reducing adiposity and improving related metabolic parameters, such as dyslipidemia.[2]
For drug development professionals, these findings highlight the REV-ERB axis as a promising therapeutic target for metabolic diseases. However, it is important to note that some studies have suggested potential REV-ERB-independent effects of this compound, which warrants further investigation.[11] Future research should focus on elucidating the full spectrum of this compound's targets, optimizing the therapeutic window, and developing next-generation REV-ERB modulators with enhanced tissue specificity and safety profiles for the potential treatment of obesity and type 2 diabetes.
References
- 1. scitechdaily.com [scitechdaily.com]
- 2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. REV-ERBα Agonist this compound Promotes a Negative Energy Balance in Goldfish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eagleresearchlabs.co.uk [eagleresearchlabs.co.uk]
- 5. PPARG in Human Adipogenesis: Differential Contribution of Canonical Transcripts and Dominant Negative Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome Proliferator-Activated Receptor γ in White and Brown Adipocyte Regulation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic low-dose REV-ERBs agonist this compound mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. REV-ERB Agonist II, this compound [sigmaaldrich.com]
- 10. This compound decreased inflammation (IL-6), decreased cholesterol & triglycerides & plasma glucose & plasma insulin levels..... [natap.org]
- 11. This compound has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
SR9009 In Vitro Assay Protocols for Primary Cell Cultures: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9009 is a synthetic Rev-Erbα/β agonist that has garnered significant interest in metabolic and circadian rhythm research. As a potent and specific ligand for the nuclear receptors Rev-Erbα and Rev-Erbβ, this compound provides a powerful tool to investigate the roles of these key regulators of the circadian clock and metabolism in various physiological and pathophysiological processes. These application notes provide detailed protocols for in vitro assays using this compound in primary cell cultures, a crucial step in understanding its cellular and molecular mechanisms in a more physiologically relevant context than immortalized cell lines.
The Rev-Erb nuclear receptors are integral components of the core circadian clock, acting as transcriptional repressors of key clock genes such as Bmal1 and Clock.[1][2] Beyond its role in chronobiology, Rev-Erb is a critical link between the circadian clock and metabolic pathways, including lipid and glucose metabolism, mitochondrial biogenesis, and inflammation.[3][4] this compound, by activating Rev-Erb, has been shown to modulate these processes in various cell types.
It is important to note that some studies have suggested that this compound may also exert effects independent of Rev-Erbα/β.[5][6][7] Therefore, rigorous experimental design, including appropriate controls, is essential to accurately interpret the results of this compound treatment in primary cell cultures.
These protocols are designed to provide a framework for investigating the effects of this compound on primary hepatocytes, neurons, and macrophages, three cell types where Rev-Erb plays a significant role.
Summary of Quantitative Data
The following table summarizes key quantitative data from in vitro studies of this compound in various cell types. This information can serve as a guide for dose-selection and expected outcomes in primary cell culture experiments.
| Cell Type | Assay | Parameter | Value | Reference |
| Rat Adult Hippocampal Progenitor Cells | Neurite Outgrowth | Enhancement | 0.1 µM | [8][9] |
| Rat Adult Hippocampal Progenitor Cells | Neurite Outgrowth | Suppression | 2.5 µM | [8][9] |
| Human Glioblastoma T98G Cells | Cell Viability | Significant Reduction | 20 µM (72h) | [10] |
| Small-Cell Lung Cancer (SCLC) Cells (H69) | Cytotoxicity | Dose-dependent | 5-20 µM (48h) | [11] |
| RAW264.7 Macrophages (LPS-stimulated) | IL-6 and TNF-α Production | Downregulation | 10 µM | [10] |
| Mouse Hepatocytes (in vivo treatment) | Gene Expression (Dbp) | Repression | 100 mg/kg | [12] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Protocols
Protocol 1: this compound Treatment of Primary Hepatocytes for Gene Expression Analysis
Objective: To determine the effect of this compound on the expression of Rev-Erb target genes in primary hepatocytes.
Materials:
-
Primary hepatocytes (e.g., from mouse or rat)
-
Hepatocyte culture medium (e.g., Williams' E Medium with supplements)
-
Collagen-coated culture plates
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
RNA isolation kit
-
qRT-PCR reagents and primers for target genes (e.g., Dbp, Bmal1, Per2) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Cell Seeding:
-
Isolate primary hepatocytes using a standard collagenase perfusion method.
-
Plate hepatocytes on collagen-coated 6-well plates at a density of 0.5 x 10^6 cells per well.
-
Allow cells to attach and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in hepatocyte culture medium to achieve final concentrations ranging from 1 µM to 10 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for a specified time course (e.g., 6, 12, and 24 hours).
-
-
RNA Isolation and qRT-PCR:
-
At each time point, aspirate the medium and lyse the cells directly in the well using the lysis buffer from the RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA and perform qRT-PCR to analyze the relative expression of target genes. Normalize the expression to the housekeeping gene.
-
Protocol 2: this compound Treatment of Primary Neurons for Neurite Outgrowth Assessment
Objective: To evaluate the concentration-dependent effects of this compound on neurite outgrowth in primary neurons.
Materials:
-
Primary neurons (e.g., hippocampal or cortical neurons from embryonic rodents)
-
Neuronal culture medium (e.g., Neurobasal medium with B27 supplement)
-
Poly-D-lysine or Poly-L-ornithine and laminin-coated culture plates or coverslips
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Microscope with fluorescence imaging capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Seeding:
-
Isolate primary neurons from the desired brain region.
-
Plate neurons on coated 24-well plates or coverslips at a density of 5 x 10^4 cells per well.
-
Culture the neurons for 24-48 hours to allow for initial attachment and neurite extension.
-
-
This compound Treatment:
-
Prepare this compound dilutions in neuronal culture medium to final concentrations ranging from 0.01 µM to 5 µM.
-
Include a vehicle control.
-
Carefully replace half of the medium in each well with the medium containing this compound or vehicle.
-
Incubate for 48-72 hours.
-
-
Immunofluorescence and Imaging:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mount the coverslips with mounting medium containing DAPI.
-
Capture images using a fluorescence microscope.
-
-
Neurite Outgrowth Analysis:
-
Use image analysis software to quantify neurite length and branching per neuron.
-
Protocol 3: this compound Treatment of Primary Macrophages for Cytokine Production Analysis
Objective: To investigate the effect of this compound on pro-inflammatory cytokine production in activated primary macrophages.
Materials:
-
Primary macrophages (e.g., bone marrow-derived macrophages or peritoneal macrophages)
-
Macrophage culture medium (e.g., DMEM with 10% FBS and M-CSF)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding:
-
Isolate and differentiate primary macrophages.
-
Plate macrophages in a 48-well plate at a density of 2 x 10^5 cells per well.
-
Allow the cells to adhere overnight.
-
-
This compound Pre-treatment and Activation:
-
Pre-treat the cells with this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle for 2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours in the continued presence of this compound or vehicle.
-
-
Cytokine Analysis:
-
Collect the cell culture supernatants.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations.
-
Conclusion
References
- 1. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 2. Regulation of Circadian Behavior and Metabolism by Rev-erbα and Rev-erbβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Rev-ErbA beta - Wikipedia [en.wikipedia.org]
- 5. This compound has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. REV-ERB Agonist this compound Regulates the Proliferation and Neurite Outgrowth/Suppression of Cultured Rat Adult Hippocampal Neural Stem/Progenitor Cells in a Concentration-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. REV-ERB Agonist this compound Regulates the Proliferation and Neurite Outgrowth/Suppression of Cultured Rat Adult Hippocampal Neural Stem/Progenitor Cells in a Concentration-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Regulates Acute Lung Injury in Mice Induced by Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. REV-ERB agonism improves liver pathology in a mouse model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: SR9009 Preparation and Solubility for Research
Introduction
SR9009 is a synthetic small molecule identified as a potent agonist of the nuclear receptors Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2).[1][2] These receptors are critical components of the core circadian clock, acting as transcriptional repressors that regulate the expression of genes involved in metabolism, inflammation, and circadian rhythm.[2][3][4][5] Due to its role in modulating these fundamental biological processes, this compound is a valuable tool in preclinical research for investigating metabolic diseases, sleep disorders, and oncology.[6][7] Proper preparation and solubilization of this compound are crucial for obtaining reliable and reproducible experimental results. These notes provide detailed protocols and data for the effective use of this compound in research applications.
Physicochemical Properties and Solubility Data
This compound is typically supplied as a tan or white crystalline solid.[7][8] Understanding its physical properties and solubility is the first step in designing robust experimental protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| CAS Number | 1379686-30-2 | [7][8] |
| Molecular Formula | C₂₀H₂₄ClN₃O₄S | [7][8] |
| Molecular Weight | 437.94 g/mol | [7][8] |
| Purity | ≥98% | [8] |
| Storage (Solid) | -20°C for long-term (≥4 years) | [8] |
| Storage (Solutions) | Up to 1 month at -20°C in DMSO or Ethanol | [7] |
Table 2: Solubility of this compound in Common Research Solvents
| Solvent | Maximum Solubility (Approximate) | Citations |
| DMSO | ~30 mg/mL or ~100 mM | [8] |
| Ethanol | ~14-20 mg/mL or ~100 mM | [7][8] |
| Dimethylformamide (DMF) | ~30 mg/mL | [8] |
Note: Solubility can vary slightly between batches. It is recommended to perform a small-scale test to confirm solubility with a new batch of the compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Applications
This protocol describes the preparation of a high-concentration stock solution, typically in DMSO, for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.38 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. To make a 10 mM stock from 4.38 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the final solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.[7]
-
Working Solution Preparation: For cell culture experiments, dilute the stock solution directly into the culture medium to achieve the final desired concentration (e.g., 10 µM).[1] Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to prevent solvent-induced cytotoxicity.
Protocol 2: Preparation of this compound Formulation for In Vivo (Murine) Applications
This compound has low oral bioavailability, and therefore, parenteral administration routes such as intraperitoneal (i.p.) injection are common in animal studies.[9] This protocol details the preparation of a vehicle solution suitable for i.p. administration in mice.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Cremophor EL (or equivalent solubilizing agent like Kolliphor® EL)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile syringe filters (0.22 µm)
Procedure:
-
Initial Dissolution: First, dissolve the required amount of this compound in DMSO. For a final working solution of 10 mg/mL, this will constitute 5% of the total volume. For example, to prepare 10 mL of the final formulation, weigh 100 mg of this compound and dissolve it in 0.5 mL (5% v/v) of DMSO in a 15 mL conical tube. Vortex until fully dissolved.
-
Addition of Solubilizer: Add 1.0 mL (10% v/v) of Cremophor EL to the this compound/DMSO solution.[10] Mix thoroughly by vortexing or inversion until the solution is homogeneous.
-
Addition of Aqueous Phase: Slowly add 8.5 mL (85% v/v) of sterile PBS to the mixture while vortexing.[10] Add the PBS dropwise to prevent precipitation of the compound.
-
Final Homogenization: Continue to mix the final solution until it is uniform. The resulting formulation should be a clear, slightly viscous solution.
-
Sterilization (Optional but Recommended): If needed, the final formulation can be filter-sterilized using a 0.22 µm syringe filter.
-
Administration: The formulation is now ready for intraperitoneal injection. A typical dosage used in mice is 100 mg/kg.[10] The vehicle control for these experiments should be an identical formulation (5% DMSO, 10% Cremophor EL, 85% PBS) without this compound.[10]
Signaling Pathway and Experimental Workflow Diagrams
Visual representations are essential for understanding the mechanism of action and experimental design.
Caption: this compound binds to and activates Rev-Erbα/β, leading to the repression of target genes.
Caption: A typical workflow for conducting research studies involving this compound treatment.
References
- 1. This compound induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rev-erbα agonist this compound protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scitechdaily.com [scitechdaily.com]
- 6. sportstechnologylabs.com [sportstechnologylabs.com]
- 7. This compound CAS#: 1379686-30-2 [m.chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. eagleresearchlabs.co.uk [eagleresearchlabs.co.uk]
- 10. This compound improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR9009 in Models of Diet-Induced Obesity
Audience: Researchers, scientists, and drug development professionals.
Introduction: SR9009, also known as Stenabolic, is a synthetic small molecule identified as a potent agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the core molecular clock, linking circadian rhythms to metabolic pathways. By activating REV-ERB, this compound initiates a cascade of transcriptional changes that profoundly impact lipid and glucose metabolism, energy expenditure, and inflammatory responses.[2] In preclinical models of diet-induced obesity (DIO), treatment with this compound has been shown to decrease fat mass, improve dyslipidemia and hyperglycemia, and increase energy expenditure.[1] These properties make this compound a valuable research tool for investigating the interplay between the circadian clock and metabolic diseases and a potential starting point for the development of novel therapeutics.
However, it is important to note that some research indicates this compound can exert REV-ERB-independent effects on metabolism and cell proliferation.[3][4] Researchers should consider this when interpreting results, as the effects of this compound may not be solely attributable to REV-ERB activation.[4]
Mechanism of Action: REV-ERB Signaling Pathway
This compound functions by binding to and activating the REV-ERB nuclear receptors (REV-ERBα and REV-ERBβ). As transcriptional repressors, REV-ERBs play a crucial role in regulating the expression of genes involved in the circadian clock and metabolism. Upon activation by this compound, REV-ERB recruits a corepressor complex, which includes the Nuclear Receptor Corepressor 1 (NCoR), to suppress the transcription of its target genes.
A primary target of REV-ERB is the Bmal1 gene, a key activator of the circadian clock. By repressing Bmal1, this compound modulates the circadian rhythm.[5][6] Furthermore, REV-ERB directly represses genes involved in lipogenesis, gluconeogenesis, and inflammation, while promoting oxidative metabolism. The culmination of these transcriptional changes results in increased energy expenditure, reduced fat storage, and improved glucose homeostasis.[1][7]
References
- 1. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechdaily.com [scitechdaily.com]
- 3. This compound has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Chronic low-dose REV-ERBs agonist this compound mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic low-dose REV-ERBs agonist this compound mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. REV-ERB agonism improves liver pathology in a mouse model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing SR9009 for Circadian Clock Gene Expression Studies
Introduction
SR9009, also known as Stenabolic, is a synthetic small molecule that acts as a potent agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2)[1][2]. These receptors are critical components of the core circadian clock machinery, functioning as transcriptional repressors. By binding to and activating REV-ERB proteins, this compound enhances the repression of their target genes, most notably Bmal1 (Arntl), a master regulator of the circadian rhythm[3][4]. This targeted action makes this compound an invaluable pharmacological tool for researchers studying the intricate mechanisms of the circadian clock and its influence on physiology and disease.
Mechanism of Action
The core circadian clock operates through a series of interconnected transcription-translation feedback loops. The primary loop involves the heterodimer of CLOCK and BMAL1 proteins, which activate the transcription of Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate back to the nucleus to inhibit the activity of the CLOCK/BMAL1 complex, thus repressing their own transcription.
REV-ERBα and REV-ERBβ form a secondary, stabilizing loop. They are transcriptionally activated by the CLOCK/BMAL1 complex and, in turn, repress the transcription of Bmal1 by binding to REV-ERB response elements (ROREs) in its promoter region. This compound enhances this repressive activity, leading to a potent and direct suppression of Bmal1 expression[3][5][6]. This modulation of a core clock component allows for the artificial resetting or alteration of circadian rhythms in various cell types and tissues, providing a powerful method to investigate the downstream consequences of clock disruption or modulation.
It is important for researchers to be aware that some studies have reported REV-ERB-independent effects of this compound on cellular metabolism, proliferation, and gene expression, particularly at higher concentrations[7][8][9]. Therefore, including appropriate controls, such as REV-ERBα/β knockout models, is recommended to confirm that the observed effects on gene expression are specifically mediated through the intended REV-ERB pathway[7].
Quantitative Data Summary: Effect of this compound on Circadian Gene Expression
The following tables summarize the quantitative effects of this compound on the mRNA expression of key circadian clock genes as reported in various studies.
Table 1: In Vitro Effects of this compound on Circadian Gene Expression
| Cell Line | Gene | This compound Concentration | Treatment Duration | Fold Change / Effect | Reference |
| Cultured Rat AHPs | Ccna2 | 2.5 µM (High) | 24 hours | Significant reduction | [10] |
| Cultured Rat AHPs | Sez6 | 0.1 µM (Low) | 7 days | Increased expression | [10] |
| Cultured Rat AHPs | Sez6 | 2.5 µM (High) | 7 days | ~10% decrease | [10] |
| HepG2 Cells | BMAL1 | IC₅₀ = 710 nM | Not Specified | Repression | [3] |
| U2-OS-Luc Cells | BMAL1 | Not Specified | Not Specified | Decreased mRNA levels | [11][12][13] |
Table 2: In Vivo Effects of this compound on Circadian Gene Expression in Mice
| Tissue | Gene | This compound Dosage | Measurement Time | Effect | Reference |
| Ischemic Cerebral Cortex | Rev-erbα | 100 mg/kg | 24 hours post-MCAO | Attenuated ischemia-induced reduction | [5][14] |
| Ischemic Cerebral Cortex | Bmal1 | 100 mg/kg | 24 hours post-MCAO | Attenuated ischemia-induced reduction | [5][14] |
| Ischemic Cerebral Cortex | Clock | 100 mg/kg | 24 hours post-MCAO | Attenuated ischemia-induced reduction | [5][14] |
| Ischemic Cerebral Cortex | Per1 | 100 mg/kg | 24 hours post-MCAO | Attenuated ischemia-induced reduction | [5][14] |
| White Adipose Tissue (WAT) | Bmal1 | 10 mg/kg daily | 8 weeks | Suppressed expression | [4] |
| White Adipose Tissue (WAT) | Rev-erbα | 10 mg/kg daily | 8 weeks | Restored expression | [4] |
| Brown Adipose Tissue (BAT) | Bmal1 | 10 mg/kg daily | 8 weeks | Suppressed expression | [4] |
| Brown Adipose Tissue (BAT) | Rev-erbα | 10 mg/kg daily | 8 weeks | Restored expression | [4] |
| Brown Adipose Tissue (BAT) | Rev-erbβ | 10 mg/kg daily | 8 weeks | Restored expression | [4] |
Experimental Protocols
Protocol 1: In Vitro Analysis of Circadian Gene Expression Using qPCR
This protocol details the steps for treating a cell line with this compound and subsequently analyzing the expression of target circadian genes via quantitative real-time PCR (qPCR).
Materials and Reagents:
-
Cell line of interest (e.g., U2OS, HepG2, NIH3T3)
-
Complete cell culture medium
-
This compound (CAS: 1379686-30-2)[1]
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
TRIzol reagent or equivalent RNA extraction kit
-
cDNA synthesis kit (e.g., SuperScript VILO)[15]
-
qPCR master mix (e.g., TaqMan Gene Expression Assays)[15]
-
Primers for target genes (BMAL1, PER2, CRY1, REV-ERBα) and housekeeping genes (GAPDH, TBP)[15][16]
-
Nuclease-free water
-
qPCR plates and seals
-
Real-time PCR system[15]
Procedure:
-
Cell Culture and Plating:
-
Culture cells under standard conditions (37°C, 5% CO₂).
-
Plate cells in appropriate vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
-
Synchronization (Optional but Recommended):
-
To study circadian effects, synchronize the cells' internal clocks. A common method is a 2-hour treatment with 100 nM dexamethasone or a 50% horse serum shock.
-
After synchronization, replace the medium with a serum-free or low-serum recording medium.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). This compound is soluble in DMSO up to 100 mM[1].
-
Dilute the this compound stock solution in the culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM)[1].
-
Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Replace the medium in the wells with the this compound-containing or vehicle control medium.
-
-
Time-Course Collection:
-
Harvest cells at specific time points after treatment (e.g., 0, 4, 8, 12, 18, 24 hours) to capture the dynamic changes in gene expression.
-
To harvest, wash cells with cold PBS and then add RNA lysis buffer directly to the well.
-
-
RNA Extraction and cDNA Synthesis:
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for a target gene, qPCR master mix, and nuclease-free water.
-
Run the qPCR plate on a real-time PCR system using a standard thermal cycling program (e.g., 95°C for 20s, followed by 40-50 cycles of 95°C for 3s and 60°C for 30s)[17].
-
Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to one or more stable housekeeping genes.
-
Protocol 2: Bmal1 Promoter Activity using a Luciferase Reporter Assay
This protocol describes how to measure the direct effect of this compound on the transcriptional activity of the Bmal1 promoter using a luciferase reporter system.
Materials and Reagents:
-
Cell line (e.g., U2OS, HEK293)
-
Bmal1 promoter-luciferase reporter construct (Bmal1::Luc)[18]
-
Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound and DMSO
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Plating and Transfection:
-
Plate cells in white, clear-bottom 96-well plates.
-
Co-transfect the cells with the Bmal1::Luc reporter construct and the Renilla luciferase control plasmid using a suitable transfection reagent, following the manufacturer's instructions.
-
-
Synchronization and Treatment:
-
Allow 24 hours for gene expression post-transfection.
-
Synchronize the cells as described in Protocol 1.
-
After synchronization, treat the cells with various concentrations of this compound or a vehicle control (DMSO).
-
-
Luminescence Measurement:
-
At desired time points after treatment, lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure firefly luciferase activity by adding the luciferase assay reagent and reading the luminescence on a plate-reading luminometer.
-
Quench the firefly luciferase reaction and measure Renilla luciferase activity by adding the Stop & Glo® reagent and reading the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Compare the normalized luciferase activity in this compound-treated cells to the vehicle-treated control cells to determine the effect on Bmal1 promoter activity[11][12]. A decrease in luminescence indicates repression of the promoter.
-
Visualizations: Pathways and Workflows
References
- 1. xcessbio.com [xcessbio.com]
- 2. Stenabolic (this compound) | REV-ERB agonist | Probechem Biochemicals [probechem.com]
- 3. REV-ERB Agonist II, this compound [sigmaaldrich.com]
- 4. Chronic low-dose REV-ERBs agonist this compound mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Rev-erbα agonist this compound protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Compound’s benefits aren’t tied to the body clock | Penn Today [penntoday.upenn.edu]
- 9. researchgate.net [researchgate.net]
- 10. REV-ERB Agonist this compound Regulates the Proliferation and Neurite Outgrowth/Suppression of Cultured Rat Adult Hippocampal Neural Stem/Progenitor Cells in a Concentration-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of Endogenous Promoter-Driven Luciferase Reporter System Using CRISPR/Cas9 for Investigating Transcriptional Regulation of the Core Clock Gene BMAL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rev-erbα agonist this compound protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clock Gene and Metabolic Gene Expression. [bio-protocol.org]
- 16. pnas.org [pnas.org]
- 17. Highly sensitive and multiplexed one-step RT-qPCR for profiling genes involved in the circadian rhythm using microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing SR9009's Effect on Exercise Endurance in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9009, a synthetic REV-ERB agonist, has garnered significant attention for its potential to enhance metabolic activity and exercise endurance.[1][2] It primarily functions by activating REV-ERBα, a nuclear receptor that plays a crucial role in regulating circadian rhythm and metabolism.[1][3][4] Activation of REV-ERBα by this compound leads to increased mitochondrial biogenesis, enhanced fat metabolism, and improved glucose utilization in skeletal muscle, collectively contributing to increased endurance.[1][4][5][6] Pre-clinical studies in mice have demonstrated that treatment with this compound can lead to a significant increase in running capacity, with some studies reporting up to a 50% improvement in both time and distance.[3][5] These application notes provide detailed protocols for assessing the effects of this compound on exercise endurance in rodents, focusing on treadmill exhaustion tests, rotarod performance, and metabolic analysis. It is important to note that while the primary mechanism is attributed to REV-ERB activation, some studies suggest the existence of REV-ERB-independent effects of this compound, which should be considered during data interpretation.[7][8][9]
Key Signaling Pathway
The primary mechanism of action for this compound involves the activation of the REV-ERBα protein, which in turn influences a signaling cascade that enhances mitochondrial function and oxidative metabolism in skeletal muscle.[5][10][11]
Experimental Protocols
Treadmill Exhaustion Test
This protocol is designed to assess the maximal running capacity of rodents.
Experimental Workflow:
Materials:
-
Motorized rodent treadmill with adjustable speed and incline, and a shock grid.
-
This compound compound and appropriate vehicle solution.
-
Animal scale.
-
Timer.
Procedure:
-
Acclimation: Acclimate mice to the treadmill for 3 consecutive days prior to the test.[12] This involves placing the mice on the treadmill for 5-10 minutes at a low speed (e.g., 5-10 m/min).[12][13]
-
Animal Groups: Divide rodents into control (vehicle) and experimental (this compound) groups.
-
This compound Administration: Administer this compound or vehicle at the desired dose and time point before the exercise test.
-
Warm-up: Begin the test with a 5-minute warm-up at a low speed (e.g., 10 m/min).[12]
-
Incremental Exercise: Gradually increase the treadmill speed at set intervals. A common protocol is to increase the speed by 2 m/min every 2 minutes.[14]
-
Exhaustion Criteria: Define exhaustion as the point when the mouse remains on the shock grid for a continuous period (e.g., 5-10 seconds).[13][15]
-
Data Recording: Record the total running time and distance for each animal.[12]
Rotarod Performance Test
This test assesses motor coordination and balance, which can be indicative of fatigue resistance.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the test.[16][17]
-
Training: Train the mice on the rotarod for 2-3 consecutive days. Each training session should consist of 3-4 trials with a 15-minute inter-trial interval.[16][18] A common training protocol is to place the mice on the rod rotating at a constant low speed (e.g., 4-5 RPM) for 60 seconds.[17]
-
Testing: On the test day, place the mice on the rotarod, which is set to accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).[18][19]
-
Data Recording: Record the latency to fall from the rod for each mouse.[19] Conduct three trials with a 15-minute rest period in between.[16]
Metabolic Cage Analysis
Metabolic cages are used to measure energy expenditure, respiratory exchange ratio (RER), and physical activity.[20][21]
Procedure:
-
Acclimation: House the rodents individually in metabolic cages for a period of 3-5 days to allow for acclimation before data collection begins.[22]
-
Data Collection: Following acclimation, record data for at least 24-48 hours to obtain baseline measurements.
-
This compound Administration: Administer this compound or vehicle and continue to record metabolic data.
-
Parameters Measured:
-
Oxygen Consumption (VO2): A measure of metabolic rate.
-
Carbon Dioxide Production (VCO2): Used to calculate the RER.
-
Respiratory Exchange Ratio (RER): The ratio of VCO2 to VO2, which indicates the primary fuel source being utilized (0.7 for fat, 1.0 for carbohydrates).[21]
-
Energy Expenditure: Calculated from VO2 and VCO2 data.
-
Food and Water Intake: Monitor changes in consumption.[21]
-
Locomotor Activity: Beam breaks are used to quantify movement.[20]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Treadmill Exhaustion Test Results
| Group | N | Running Time (minutes) | Running Distance (meters) |
| Vehicle | Mean ± SEM | Mean ± SEM | |
| This compound | Mean ± SEM | Mean ± SEM |
Table 2: Rotarod Performance Test Results
| Group | N | Latency to Fall (seconds) - Trial 1 | Latency to Fall (seconds) - Trial 2 | Latency to Fall (seconds) - Trial 3 |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| This compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Metabolic Cage Analysis Summary (24-hour average)
| Group | N | VO2 (ml/kg/hr) | RER | Energy Expenditure (kcal/day/kg) | Locomotor Activity (beam breaks) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| This compound | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
References
- 1. direct-sarms.com [direct-sarms.com]
- 2. sportstechnologylabs.com [sportstechnologylabs.com]
- 3. (Review) this compound (Stenabolic): Results, Dosage, Benefits [sarmsmentor.com]
- 4. youtube.com [youtube.com]
- 5. This compound Reversed Effect of Mitochondrial Damage, Increased Exercise Capacity in Mice [natap.org]
- 6. swolverine.com [swolverine.com]
- 7. pnas.org [pnas.org]
- 8. This compound has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of Circadian Transcription Factor Rev-Erb in Metabolism and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caloric restriction and exercise “mimetics”: ready for prime time? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. treat-nmd.org [treat-nmd.org]
- 15. Graded Maximal Exercise Testing to Assess Mouse Cardio-Metabolic Phenotypes | PLOS One [journals.plos.org]
- 16. mmpc.org [mmpc.org]
- 17. Rotarod-Test for Mice [protocols.io]
- 18. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 19. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 20. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolic Cage System | Research, Innovation & Impact [research.missouri.edu]
- 22. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
Application Notes and Protocols for SR9009 Administration in Cerebral Ischemia Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of SR9009, a Rev-Erbα agonist, in animal models of cerebral ischemia. The information is compiled from recent studies and is intended to guide researchers in designing and conducting experiments to evaluate the neuroprotective potential of this compound.
Introduction
This compound is a synthetic Rev-Erbα agonist that has demonstrated therapeutic potential in various disease models, including those of neuroinflammation and metabolic disorders. In the context of cerebral ischemia, this compound is being investigated for its ability to mitigate ischemic brain injury. Its mechanism of action is linked to the regulation of circadian rhythms, inflammation, and oxidative stress.[1] Emerging evidence suggests that this compound can reduce infarct volume and improve neurological outcomes in animal models of stroke, although its efficacy may be influenced by the time of administration.[2]
Key Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
The most common animal model to simulate focal cerebral ischemia is the transient MCAO model.[3][4]
Materials:
-
Male adult C57BL/6J mice (20-25g)[5]
-
Nylon monofilament suture (4-0 for rats, 6-0 for mice), with the tip heated to form a blunt end and coated with poly-L-lysine or silicone rubber[4][6]
-
Surgical instruments
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the mouse and maintain anesthesia throughout the surgical procedure.[6]
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce the prepared nylon monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[4]
-
After a specific duration of occlusion (e.g., 60 minutes), withdraw the suture to allow for reperfusion.[1][2]
-
Close the incision and allow the animal to recover.
-
Monitor the animal for neurological deficits.
This compound Administration Protocols
Two primary administration protocols have been described in the literature: pre-treatment and post-treatment.
Protocol 1: Pre-treatment
-
Objective: To investigate the prophylactic effects of this compound.
-
Dosage: 50 mg/kg body weight.[3]
-
Route of Administration: Intraperitoneal (i.p.) injection.[3]
-
Regimen: Administer this compound once daily for 3 consecutive days prior to the MCAO surgery.[1][3]
-
Vehicle Control: A solution of 5% DMSO, 10% Cremophor EL, and 85% PBS can be used as a vehicle for this compound.[7]
Protocol 2: Post-treatment
-
Objective: To evaluate the therapeutic potential of this compound after the onset of ischemia.
-
Dosage: 100 mg/kg body weight.[2]
-
Route of Administration: Intraperitoneal (i.p.) injection.[2]
-
Regimen: Administer the first dose at 1 hour after MCAO and a second dose at 24 hours after MCAO.[2]
-
Vehicle Control: A suitable vehicle should be administered to the control group following the same injection schedule.
Assessment of Outcomes
Infarct Volume Measurement:
-
At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the animals and harvest the brains.[1][2]
-
Slice the brain into coronal sections (e.g., 2 mm thick).
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (white) and non-infarcted (red) tissue.[8]
-
Quantify the infarct volume using image analysis software.
Neurological Deficit Scoring:
-
Evaluate neurological deficits at 24 hours after MCAO using a standardized scoring system (e.g., a 5-point scale).[5]
Biochemical and Molecular Analyses:
-
Western Blot and qRT-PCR: Analyze the expression of key proteins and genes in the cerebral cortex, including Rev-Erbα, Bmal1, Clock, Per1, Nrf2, HO-1, NQO1, TNF-α, IL-1β, and iNOS.[1]
-
ELISA: Measure the levels of inflammatory cytokines and oxidative stress markers in serum or brain homogenates.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound in cerebral ischemia models.
Table 1: Effects of this compound on Infarct Volume and Neurological Deficits
| Treatment Group | Dosage | Administration Timing | Infarct Volume Reduction (%) | Improvement in Neurological Score | Reference |
| This compound | 50 mg/kg | Pre-treatment (3 days) | Significant reduction | Ameliorated deficits | [1][5] |
| This compound | 100 mg/kg | Post-treatment (1h & 24h post-MCAO) at ZT06 | Significant reduction | No significant effect at 48h | [2] |
| This compound | 100 mg/kg | Post-treatment (1h & 24h post-MCAO) at ZT18 | No significant effect | No significant effect at 48h | [2] |
Table 2: Effects of this compound on Biomarkers
| Biomarker | Effect of this compound Treatment | Mechanism | Reference |
| Rev-Erbα, Bmal1, Clock, Per1 | Restored expression | Regulation of circadian rhythm | [1][9] |
| Nrf2, HO-1, NQO1 | Enhanced induction | Activation of the Nrf2 antioxidant pathway | [1][5] |
| TNF-α, IL-1β, iNOS | Decreased expression | Anti-inflammatory effect | [1][3] |
| NLRP3 | Reduced levels (at ZT06) | Inhibition of inflammasome | [2] |
| IL-10 | Increased expression (at ZT06) | Anti-inflammatory effect | [2] |
| SOD, GSH-PX | Increased activity | Antioxidant effect | [1] |
| MDA | Decreased content | Reduction of lipid peroxidation | [1] |
Visualized Pathways and Workflows
Signaling Pathway of this compound in Cerebral Ischemia
Caption: this compound signaling pathway in cerebral ischemia.
Experimental Workflow for this compound Pre-treatment
Caption: Experimental workflow for this compound pre-treatment.
Experimental Workflow for this compound Post-treatment
Caption: Experimental workflow for this compound post-treatment.
Conclusion
This compound shows promise as a neuroprotective agent in animal models of cerebral ischemia. Its beneficial effects appear to be mediated through the activation of Rev-Erbα, leading to the upregulation of the Nrf2 antioxidant pathway and the suppression of neuroinflammation. The timing of this compound administration is a critical factor influencing its efficacy. These application notes and protocols provide a framework for further investigation into the therapeutic potential of this compound for ischemic stroke.
References
- 1. Rev-erbα agonist this compound protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time of day dependent reduction in stroke infarct volume by the Reverb agonist this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rev-erbα agonist this compound protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Frontiers | Rev-erbα agonist this compound protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
Application Notes and Protocols for LC-MS/MS Quantification of SR9009 in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9009, a synthetic REV-ERB agonist, has garnered significant interest for its potential therapeutic applications in metabolic diseases and oncology. Accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the reliable determination of this compound in plasma samples. The described protocol is based on established methodologies and provides a comprehensive guide for researchers in this field.
Signaling Pathway of this compound
This compound acts as an agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are key regulators of the circadian clock and metabolism. Activation of REV-ERB by this compound leads to the transcriptional repression of target genes involved in various physiological processes.
Figure 1: Simplified signaling pathway of this compound.
Experimental Workflow
The following diagram outlines the major steps involved in the quantification of this compound from plasma samples using LC-MS/MS.
Figure 2: Experimental workflow for this compound quantification.
Detailed Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., Testosterone-d3 at 100 ng/mL).
-
Add 400 µL of ice-cold methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Condition |
| LC System | ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC HSS C18 (2.1 x 150 mm, 1.8 µm) or equivalent[1] |
| Mobile Phase A | 5 mM Ammonium Formate in Water (pH 3.0)[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.25 mL/min[1] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | Analyte |
Method Validation Data
A summary of the method validation parameters is presented below. The method has been shown to be accurate and reproducible for the quantification of this compound in plasma.[1]
| Validation Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | No significant matrix effect observed |
| Stability | Stable under various storage and handling conditions |
Conclusion
The LC-MS/MS method detailed in these application notes provides a robust and reliable approach for the quantification of this compound in plasma samples. The protocol is straightforward, employing a simple protein precipitation step for sample preparation followed by a sensitive and specific LC-MS/MS analysis. The provided method validation summary demonstrates that the assay meets the criteria for bioanalytical method validation, making it suitable for supporting preclinical and clinical studies of this compound.
References
Application Notes and Protocols: Monitoring SR9009's Impact on Oxygen Consumption Rate
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9009, a synthetic REV-ERB agonist, has garnered significant attention in metabolic research for its potential to modulate circadian rhythms and energy homeostasis.[1][2] By activating REV-ERBα and REV-ERBβ, which are key transcriptional repressors, this compound influences the expression of genes involved in lipid and glucose metabolism.[3][4] Notably, preclinical studies in animal models have demonstrated that this compound can increase basal oxygen consumption, enhance mitochondrial biogenesis, and improve exercise endurance, making it a compound of interest for studying metabolic disorders.[2][3][5][6]
These application notes provide detailed protocols for monitoring the impact of this compound on oxygen consumption rate (OCR) in both in vitro and in vivo models. The methodologies described herein are intended to offer a standardized framework for researchers to investigate the metabolic effects of this compound and similar compounds.
In Vitro Monitoring of Oxygen Consumption Rate
The Agilent Seahorse XF Analyzer is a widely used platform for the real-time measurement of cellular metabolism.[7] It quantifies the two major energy-producing pathways, mitochondrial respiration and glycolysis, by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively.[7][8] The Seahorse XF Cell Mito Stress Test is a standard assay to assess mitochondrial function by using a sequential injection of mitochondrial respiratory chain inhibitors.[7][9]
Protocol: Seahorse XF Cell Mito Stress Test for this compound Treatment
This protocol outlines the steps to measure the effect of this compound on the oxygen consumption rate of adherent cells.
Materials:
-
Seeded Seahorse XF Cell Culture Microplate
-
Hydrated Seahorse XF Sensor Cartridge
-
Seahorse XF Assay Medium (e.g., DMEM with glucose, pyruvate, and glutamine, pH 7.4)[7]
-
This compound stock solution (in DMSO)
-
Mito Stress Test compounds:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)[7]
-
-
Seahorse XF Analyzer[7]
Procedure:
-
Cell Seeding:
-
The day before the assay, seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Include wells for background correction (media only).[8]
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
On the day of the assay, treat the cells with the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 4, 8, 12, or 24 hours) in a standard CO2 incubator.
-
-
Assay Preparation:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[7]
-
One hour before the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF Assay Medium.
-
Add fresh, pre-warmed Seahorse XF Assay Medium to each well.
-
Place the cell plate in a non-CO2 incubator at 37°C for at least 30 minutes to allow for temperature and pH equilibration.[10]
-
-
Compound Loading:
-
Prepare working solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the Seahorse XF Assay Medium.
-
Load the appropriate volumes into the corresponding injection ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Start the Seahorse XF Analyzer and load the assay template.
-
Calibrate the sensor cartridge.
-
After calibration, replace the utility plate with your cell plate.
-
The assay will proceed with cycles of mixing, waiting, and measuring to establish a baseline OCR, followed by the sequential injection of the loaded compounds.[7]
-
Data Analysis and Interpretation
The Seahorse XF software automatically calculates OCR values. The key parameters of mitochondrial function derived from the Cell Mito Stress Test are:
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP Production-Linked Respiration: The portion of basal respiration used for ATP synthesis.
-
Proton Leak: The remaining basal respiration not coupled to ATP synthesis.
-
Maximal Respiration: The maximum OCR achieved after the addition of FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.
-
Non-Mitochondrial Respiration: Oxygen consumption that persists after the inhibition of the electron transport chain.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from a Seahorse XF Cell Mito Stress Test experiment investigating the effects of this compound.
| Treatment Group | Basal Respiration (pmol O₂/min) | ATP Production-Linked Respiration (pmol O₂/min) | Proton Leak (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (pmol O₂/min) |
| Vehicle Control | |||||
| This compound (Low Conc.) | |||||
| This compound (High Conc.) |
In Vivo Monitoring of Oxygen Consumption Rate
For in vivo studies, indirect calorimetry using a Comprehensive Laboratory Animal Monitoring System (CLAMS) is the gold standard for measuring whole-body energy expenditure, including oxygen consumption (VO₂), carbon dioxide production (VCO₂), and the respiratory exchange ratio (RER).[4]
Protocol: In Vivo Oxygen Consumption Measurement using CLAMS
This protocol describes the measurement of oxygen consumption in mice treated with this compound.
Materials:
-
Comprehensive Laboratory Animal Monitoring System (CLAMS)
-
This compound solution for injection (e.g., in a vehicle of DMSO and saline)
-
Age- and weight-matched mice
Procedure:
-
Acclimation:
-
Individually house mice in the CLAMS metabolic cages for at least 24-48 hours to acclimate them to the new environment.
-
Provide ad libitum access to food and water.
-
-
Baseline Measurement:
-
Record baseline VO₂, VCO₂, and locomotor activity for at least 24 hours before this compound administration.
-
-
This compound Administration:
-
Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection).
-
The timing of administration can be critical due to the circadian effects of this compound; consider dosing at specific Zeitgeber times (ZT).[11]
-
-
Post-Treatment Monitoring:
-
Immediately return the mice to the CLAMS cages after injection.
-
Continuously monitor VO₂, VCO₂, RER, and locomotor activity for a predetermined period (e.g., 24-72 hours).
-
Data Analysis and Interpretation
The primary endpoint is the change in oxygen consumption (VO₂) over time. Data is typically plotted as VO₂ (ml/kg/hr) against time, often separated into light and dark cycles to observe circadian variations. The respiratory exchange ratio (RER = VCO₂/VO₂) provides insights into substrate utilization (an RER of ~1.0 indicates carbohydrate oxidation, while an RER of ~0.7 indicates fat oxidation).
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from a CLAMS experiment.
| Treatment Group | Average VO₂ (ml/kg/hr) - Light Cycle | Average VO₂ (ml/kg/hr) - Dark Cycle | Average RER - Light Cycle | Average RER - Dark Cycle | Total Locomotor Activity (beam breaks) |
| Vehicle Control | |||||
| This compound |
Visualizations
Signaling Pathway of this compound in Regulating Metabolism
References
- 1. REV-ERBα Agonist this compound Promotes a Negative Energy Balance in Goldfish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. direct-sarms.com [direct-sarms.com]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitechdaily.com [scitechdaily.com]
- 6. This compound Reversed Effect of Mitochondrial Damage, Increased Exercise Capacity in Mice [natap.org]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Seahorse OCR/ECAR, MitoStress Test and ATP-Rate Test for iNeurons [protocols.io]
- 10. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of SR9009 Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance for researchers encountering the primary hurdle in SR9009 experimentation: its poor oral bioavailability. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your research outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: The poor oral bioavailability of this compound, estimated to be as low as 2-3% in murine models, is primarily due to extensive first-pass metabolism in the liver.[1][2][3] When administered orally, this compound is absorbed in the gastrointestinal tract and then transported to the liver, where it is heavily metabolized before it can reach systemic circulation. This significantly reduces the concentration of the active compound available to target tissues.
Q2: What are the most promising strategies to overcome this compound's low oral bioavailability in a research setting?
A2: To bypass the first-pass metabolism, researchers can explore several alternative administration routes and advanced formulation strategies:
-
Sublingual Administration: This method involves dissolving this compound under the tongue, allowing for direct absorption into the bloodstream through the sublingual mucosa. This route avoids the gastrointestinal tract and the liver, significantly enhancing bioavailability.
-
Transdermal Delivery: Applying this compound to the skin in a suitable carrier can facilitate its absorption into the systemic circulation. This method provides a non-invasive and controlled release profile.
-
Nanoparticle Encapsulation: Formulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs), can protect it from degradation, improve its solubility, and enhance its absorption and bioavailability.
-
Intraperitoneal (IP) or Subcutaneous (SC) Injection: For preclinical animal studies, direct injection is a common method to ensure 100% bioavailability, providing a baseline for comparing other delivery methods.
Q3: Are there any commercially available formulations of this compound with enhanced bioavailability?
A3: Currently, there are no FDA-approved formulations of this compound for human use. Research-grade this compound is typically supplied as a powder or dissolved in solvents like DMSO, ethanol, or polyethylene glycol for laboratory use. Researchers are responsible for preparing their own formulations for specific experimental needs.
Q4: Besides bioavailability, what other critical factors should I consider in my this compound experiments?
A4: Beyond its pharmacokinetic limitations, it is crucial to be aware of the following:
-
REV-ERB-Independent Effects: While this compound is known as a REV-ERBα/β agonist, recent studies have demonstrated that it can exert effects on cellular metabolism and proliferation that are independent of REV-ERB.[4][5][6][7] This is a critical consideration when interpreting experimental results, as not all observed effects may be attributable to REV-ERB activation.
-
Short Half-Life: this compound has a relatively short biological half-life. This necessitates frequent dosing or a sustained-release formulation to maintain effective concentrations in target tissues over a desired period.
-
Impact on Autophagy: this compound has been shown to inhibit autophagy in a REV-ERB-dependent manner, which may contribute to its anti-cancer effects but could also have other cellular consequences.[2][3][8][9][10]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Inconsistent or no observable effects with oral administration. | Poor oral bioavailability due to first-pass metabolism. | 1. Switch to an alternative administration route with higher bioavailability, such as sublingual, transdermal, or injection (for animal studies).2. Verify the purity and concentration of your this compound compound using analytical methods like HPLC.3. Increase the dosage, while carefully monitoring for any potential off-target or toxic effects. |
| Variability in results between different batches of this compound. | Differences in compound purity, solvent, or formulation. | 1. Source this compound from a reputable supplier that provides a certificate of analysis.2. Standardize your formulation protocol, including the solvent system and final concentration.3. Perform a pilot study with each new batch to ensure consistency. |
| Observed effects do not align with known REV-ERBα downstream pathways. | Potential REV-ERB-independent effects of this compound. | 1. Design experiments with appropriate controls, such as using REV-ERBα knockout models or siRNA-mediated knockdown of REV-ERBα, to differentiate between REV-ERB-dependent and -independent effects.2. Investigate other potential signaling pathways that might be modulated by this compound. |
| Difficulty in dissolving this compound for formulation. | This compound has limited solubility in aqueous solutions. | 1. Use appropriate solvents such as DMSO, ethanol, or a combination of solvents and surfactants.2. For nanoparticle formulations, utilize techniques like high-shear homogenization and ultrasonication to ensure proper encapsulation and dispersion. |
Quantitative Data Summary
The following table summarizes the reported bioavailability of this compound through different routes of administration.
| Administration Route | Reported Bioavailability | Key Considerations | References |
| Oral | ~2-3% (in mice) | Subject to extensive first-pass metabolism in the liver. | [1][2][3] |
| Sublingual | Significantly higher than oral (quantitative data limited) | Bypasses first-pass metabolism, leading to increased systemic exposure. | |
| Intraperitoneal/Subcutaneous Injection | 100% (in animal models) | Provides complete bioavailability for preclinical research. |
Experimental Protocols
Protocol 1: Preparation of a Sublingual this compound Formulation
Objective: To prepare a solution of this compound suitable for sublingual administration in animal models to bypass first-pass metabolism.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile, amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
Methodology:
-
Accurately weigh the desired amount of this compound powder.
-
In a sterile amber glass vial, dissolve the this compound powder in a minimal amount of DMSO. For example, for a final concentration of 10 mg/mL, you might start with 50 µL of DMSO per 10 mg of this compound.
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid dissolution.
-
Add PEG400 to the desired final volume. For a 10 mg/mL solution, if you used 50 µL of DMSO for 10 mg of this compound, you would add 950 µL of PEG400 to reach a final volume of 1 mL.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Store the formulation at room temperature, protected from light.
Quality Control:
-
Visually inspect the solution for any undissolved particles.
-
The final concentration can be verified using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To encapsulate this compound into solid lipid nanoparticles to enhance its stability and oral bioavailability.
Materials:
-
This compound powder
-
A solid lipid (e.g., Compritol® 888 ATO)
-
A surfactant (e.g., Poloxamer 188)
-
A co-surfactant (e.g., soy lecithin)
-
Chloroform
-
Deionized water
-
High-shear homogenizer
-
Probe sonicator
Methodology:
-
Preparation of the lipid phase: Dissolve a specific amount of this compound and the solid lipid (e.g., 100 mg Compritol® 888 ATO) in a small volume of chloroform (e.g., 2 mL).
-
Preparation of the aqueous phase: Dissolve the surfactant (e.g., 1% w/v Poloxamer 188) and co-surfactant (e.g., 0.5% w/v soy lecithin) in deionized water and heat to a temperature approximately 5-10°C above the melting point of the lipid (e.g., 80°C for Compritol® 888 ATO).
-
Emulsification: Add the lipid phase to the hot aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.
-
Solvent evaporation: Continue stirring the emulsion at a lower speed and at a controlled temperature to allow for the evaporation of the chloroform.
-
Nanoparticle formation: Subject the emulsion to high-energy probe sonication for a defined period (e.g., 5-10 minutes) to reduce the particle size to the nanometer range.
-
Cooling and solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: The resulting SLN dispersion can be purified by centrifugation or dialysis to remove any unencapsulated this compound.
Characterization:
-
Particle size and polydispersity index (PDI): Determined by dynamic light scattering (DLS).
-
Zeta potential: Measured to assess the stability of the nanoparticle dispersion.
-
Entrapment efficiency and drug loading: Quantified by separating the free drug from the SLNs and analyzing the drug content using a validated analytical method like HPLC.
-
Morphology: Visualized using transmission electron microscopy (TEM).
Signaling Pathways and Experimental Workflows
REV-ERBα Signaling Pathway
The following diagram illustrates the primary mechanism of action of this compound through the activation of REV-ERBα, leading to the regulation of downstream targets involved in metabolism and the circadian rhythm.
Experimental Workflow for Evaluating this compound Bioavailability
This workflow outlines the key steps for comparing the bioavailability of different this compound formulations in an animal model.
References
- 1. Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy [thno.org]
- 4. GSE123312 - this compound has REV-ERB-independent effects on cell proliferation and metabolism - OmicsDI [omicsdi.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. This compound has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Circadian Clock REV-ERBs Agonist this compound Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis | Wang | World Journal of Oncology [wjon.org]
- 9. This compound induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
SR9009 Technical Support Center: Navigating Stability in Cell Culture
Welcome to the technical support center for SR9009. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the stability of this compound in cell culture media. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1] For cell culture experiments, preparing a high-concentration stock solution in sterile DMSO is the standard practice. Stock solutions in DMSO or ethanol can be stored at -20°C for up to one month, while the powdered form is stable for up to one year when stored at -20°C.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the known half-life of this compound and how might this affect my cell culture experiments?
A2: Preclinical pharmacokinetic studies have determined the in-vivo half-life of this compound to be approximately 2 to 6 hours.[2] While this is an in-vivo metric, it suggests that this compound may have limited stability in aqueous environments like cell culture media. This short half-life is a critical consideration for the design of your experiments. For longer incubation periods, the effective concentration of this compound may decrease over time, potentially impacting the observed biological effects. It may be necessary to replenish the media with freshly diluted this compound at regular intervals to maintain a consistent concentration.
Q3: Are there known degradation pathways for this compound in an in-vitro setting?
Q4: Can the presence of serum in my cell culture medium affect the stability of this compound?
A4: While specific studies on the interaction between serum and this compound are not available, it is a known principle in cell culture that components of serum can interact with small molecules. Enzymes present in serum could potentially contribute to the degradation of this compound. Furthermore, the binding of this compound to serum proteins like albumin could affect its free concentration and availability to the cells. If inconsistent results are observed, considering a reduction in serum concentration or the use of serum-free media, if appropriate for your cell line, may be a valid troubleshooting step.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or weaker than expected biological effect | This compound Degradation: The compound may be degrading in the cell culture medium over the course of the experiment due to its potential instability in aqueous solutions. | 1. Prepare Fresh: Always prepare fresh dilutions of this compound in your cell culture medium immediately before adding to your cells. 2. Replenish Media: For long-term experiments (> 6 hours), consider replacing the culture medium with freshly prepared this compound-containing medium every 4-6 hours to maintain a more stable concentration. 3. Perform a Time-Course Experiment: To understand the stability in your specific setup, you can perform a time-course experiment to assess the biological readout at different time points after this compound addition. |
| Incorrect Stock Solution Handling: Repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation. | 1. Aliquot Stocks: Prepare small, single-use aliquots of your high-concentration DMSO stock solution to avoid multiple freeze-thaw cycles. 2. Proper Storage: Ensure stock solutions are stored at -20°C or -80°C in tightly sealed vials. | |
| High variability between replicate wells or experiments | Precipitation of this compound: Due to its low aqueous solubility, this compound may precipitate out of solution when diluted into the cell culture medium, especially at higher concentrations. | 1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) to maintain cell health and aid in solubility. 2. Vortex During Dilution: When preparing the final dilution in media, vortex the solution gently but thoroughly to ensure complete mixing and minimize precipitation. 3. Visual Inspection: Before adding to cells, visually inspect the prepared medium for any signs of precipitation. If observed, prepare a fresh, more dilute solution. |
| Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability in the response to this compound. | 1. Accurate Cell Counting: Ensure accurate and consistent cell counting and seeding in all wells. 2. Homogeneous Cell Suspension: Gently mix the cell suspension before seeding to ensure a uniform distribution of cells. | |
| Observed cytotoxicity at expected therapeutic concentrations | Off-Target Effects: Some studies have noted that this compound can have REV-ERB-independent effects on cell proliferation and metabolism, which may contribute to cytotoxicity in certain cell lines.[6] | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. 2. Positive and Negative Controls: Include appropriate vehicle controls (DMSO) and, if possible, a positive control for the expected biological effect. |
| Contamination: Bacterial or mycoplasma contamination can affect cell health and response to treatment. | 1. Aseptic Technique: Strictly adhere to aseptic techniques during all cell culture manipulations. 2. Regular Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination. |
Experimental Protocols
Protocol for Preparation of this compound Working Solution
-
Prepare Stock Solution:
-
Dissolve powdered this compound in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Gently vortex until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed cell culture medium to achieve the desired final concentration. Important: Add the this compound stock solution to the medium and mix immediately by gentle vortexing or inversion to prevent precipitation.
-
Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solution immediately. Do not store diluted this compound solutions in aqueous media.
-
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol provides a framework to determine the stability of this compound in your specific cell culture medium.
-
Preparation of this compound-Spiked Medium:
-
Prepare a working solution of this compound in your cell culture medium (e.g., DMEM + 10% FBS) at the highest concentration you plan to use in your experiments.
-
Prepare a "time zero" sample by immediately taking an aliquot of this solution and storing it at -80°C until analysis.
-
-
Incubation:
-
Place the flask or plate containing the this compound-spiked medium in a 37°C, 5% CO₂ incubator.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots of the medium.
-
-
Sample Storage:
-
Immediately store the collected aliquots at -80°C to halt any further degradation until all samples are collected.
-
-
Analysis:
-
Thaw all samples simultaneously.
-
Quantify the concentration of this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Plot the concentration of this compound as a function of time to determine its degradation kinetics and half-life in your specific cell culture medium.
-
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound cell-based assays.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. This compound induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Production of certified reference materials for the sports doping control of the REV-ERB agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing SR9009 Concentration for Neurite Outgrowth Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SR9009 for neurite outgrowth studies. Leveraging key findings from recent research, this guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and insights into the underlying signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for promoting neurite outgrowth?
A1: The optimal concentration of this compound for enhancing neurite outgrowth has been shown to be concentration-dependent. A low concentration of 0.1 µM has been demonstrated to enhance neurite outgrowth in cultured rat adult hippocampal neural stem/progenitor cells (AHPs).[1][2] Conversely, higher concentrations can have an inhibitory effect.
Q2: Can this compound inhibit neurite outgrowth?
A2: Yes, high concentrations of this compound have been shown to suppress neurite outgrowth. For instance, a concentration of 2.5 µM was found to suppress neurite outgrowth in cultured rat AHPs.[1][2]
Q3: What is the primary mechanism of action for this compound in regulating neurite outgrowth?
A3: this compound is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2] Its effects on neurite outgrowth are primarily mediated through the activation of REV-ERBβ.[1][2] This activation modulates the expression of downstream target genes, including Ccna2 and Sez6, which are involved in proliferation and neuronal differentiation.[1][2]
Q4: Are there any known REV-ERB-independent effects of this compound?
A4: Yes, some studies suggest that this compound can have effects on cell proliferation and metabolism that are independent of REV-ERB.[3][4][5] It has also been identified as an activator of the NRF2 pathway, which can mitigate cellular senescence and reduce oxidative stress.[3] Researchers should consider these potential off-target effects when interpreting their results.
Q5: What cell types have been used to study the effects of this compound on neurite outgrowth?
A5: The primary research demonstrating the concentration-dependent effects of this compound on neurite outgrowth utilized cultured rat adult hippocampal neural stem/progenitor cells (AHPs).[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on neurite outgrowth | - Suboptimal this compound concentration.- Cell type is not responsive.- Issues with this compound stock solution stability or solvent. | - Perform a dose-response curve to determine the optimal concentration for your specific cell line (starting with a range from 0.01 µM to 10 µM).- Ensure the cell line expresses REV-ERBβ.- Prepare fresh this compound stock solutions in an appropriate solvent like DMSO and use a consistent final solvent concentration across all conditions (e.g., <0.1%).[2] |
| Inhibition of neurite outgrowth at expected promotional concentrations | - this compound concentration is too high for the specific cell type.- Cytotoxicity due to high concentration or prolonged exposure. | - Lower the this compound concentration. Even concentrations as low as 0.1 µM have shown efficacy.[1][2]- Perform a cell viability assay (e.g., MTT or LDH assay) to assess cytotoxicity at different concentrations.- Reduce the duration of this compound treatment. |
| High variability between replicates | - Inconsistent cell seeding density.- Uneven distribution of this compound in the culture medium.- Subjectivity in neurite length measurement. | - Ensure a uniform single-cell suspension before plating.- Gently mix the culture medium thoroughly after adding this compound.- Utilize automated image analysis software for unbiased quantification of neurite length. |
| Unexpected changes in cell proliferation | - this compound can affect cell proliferation in a concentration-dependent manner.[2]- Potential REV-ERB-independent effects on cell cycle.[4][5] | - Monitor cell proliferation alongside neurite outgrowth using methods like BrdU incorporation or cell counting.- Be aware that this compound's effects on proliferation might be a confounding factor in your neurite outgrowth measurements. |
Quantitative Data Summary
The following table summarizes the key quantitative data from a pivotal study on this compound and neurite outgrowth.
| Cell Type | Treatment | Concentration | Outcome on Neurite Outgrowth | Reference |
| Cultured Rat Adult Hippocampal Neural Stem/Progenitor Cells (AHPs) | This compound | 0.1 µM | Enhanced neurite outgrowth | [1][2] |
| Cultured Rat Adult Hippocampal Neural Stem/Progenitor Cells (AHPs) | This compound | 2.5 µM | Suppressed neurite outgrowth | [1][2] |
| Cultured Rat Adult Hippocampal Neural Stem/Progenitor Cells (AHPs) | This compound | 0 - 1 µM | Induced dendritic outgrowth | [2] |
| Cultured Rat Adult Hippocampal Neural Stem/Progenitor Cells (AHPs) | This compound | > 1 µM | Suppressed dendritic growth | [2] |
Experimental Protocols
Protocol 1: In Vitro Neurite Outgrowth Assay with this compound
This protocol is based on the methodology described for studying this compound's effects on cultured rat adult hippocampal neural stem/progenitor cells (AHPs).[2]
Materials:
-
Cultured rat AHPs
-
Neural differentiation medium
-
This compound (Calbiochem)
-
Dimethyl sulfoxide (DMSO)
-
Poly-ornithine and laminin-coated culture dishes
-
4% Paraformaldehyde (PFA)
-
Primary antibody: anti-βIII-tubulin
-
Appropriate fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Plating:
-
Culture rat AHPs on poly-ornithine and laminin-coated dishes.
-
To induce differentiation, replace the maintenance medium with neural differentiation medium.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Immediately after switching to differentiation medium, add this compound to the desired final concentrations (e.g., 0 µM, 0.1 µM, 0.5 µM, 1 µM, 2.5 µM, 5 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. A vehicle control (DMSO only) is essential.
-
Culture the cells for 7 days.
-
-
Immunocytochemistry:
-
After 7 days, fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with the primary antibody against βIII-tubulin (a neuronal marker) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify neurite length using image analysis software (e.g., ImageJ with the NeuronJ plugin or commercial software). Measure the total length of neurites per neuron.
-
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in Neurite Outgrowth
The following diagram illustrates the proposed signaling pathway through which this compound modulates neurite outgrowth.
Caption: this compound's concentration-dependent effect on neurite outgrowth via REV-ERBβ.
Experimental Workflow for this compound Neurite Outgrowth Study
This diagram outlines the key steps in an experiment designed to assess the impact of this compound on neurite outgrowth.
Caption: A typical experimental workflow for studying this compound's effect on neurite outgrowth.
Logical Relationship of this compound Concentration and Neurite Outgrowth
This diagram illustrates the logical relationship between different concentrations of this compound and the observed effect on neurite outgrowth.
Caption: The logical relationship between this compound concentration and its effect on neurite outgrowth.
References
- 1. REV-ERB Agonist this compound Regulates the Proliferation and Neurite Outgrowth/Suppression of Cultured Rat Adult Hippocampal Neural Stem/Progenitor Cells in a Concentration-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. REV-ERB Agonist this compound Regulates the Proliferation and Neurite Outgrowth/Suppression of Cultured Rat Adult Hippocampal Neural Stem/Progenitor Cells in a Concentration-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a small molecule this compound that activates NRF2 to counteract cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
SR9009 Technical Support Center: Navigating Off-Target Effects in Research
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on addressing the off-target effects of SR9009 in experimental design. The following troubleshooting guides and frequently asked questions (FAQs) are designed to clarify common issues and ensure the accurate interpretation of research data.
Introduction to this compound and Its Off-Target Profile
This compound, a synthetic REV-ERBα/β agonist, is widely used to investigate the roles of these nuclear receptors in circadian rhythm, metabolism, and inflammation. However, accumulating evidence demonstrates that this compound exerts significant biological effects that are independent of REV-ERBα and REV-ERBβ. These off-target activities can lead to misinterpretation of experimental results, attributing observed phenotypes solely to the modulation of REV-ERB.
A pivotal study utilizing REV-ERBα/β double-knockout (DKO) mouse models and cell lines revealed that this compound can influence cell proliferation, metabolism, and gene transcription in the complete absence of its intended targets.[1][2][3] This underscores the critical need for rigorous experimental design to differentiate between on-target and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: As a REV-ERBα/β agonist, this compound is expected to enhance the transcriptional repression of REV-ERB target genes. A primary target is the core clock gene Bmal1.[4] By activating REV-ERB, this compound can modulate the circadian clock, influencing the rhythmic expression of genes involved in glucose and lipid metabolism.[4][5]
Q2: What are the most commonly observed off-target effects of this compound?
A2: The most significant off-target effects of this compound include:
-
REV-ERB-independent regulation of gene expression: A large proportion of genes regulated by this compound in hepatocytes are affected similarly in the absence of REV-ERBs.[1]
-
Inhibition of cell proliferation: this compound can slow down cell proliferation in a manner that is independent of REV-ERB.[1]
-
Modulation of mitochondrial respiration: this compound has been shown to decrease mitochondrial respiration in some cell types, an effect that persists in REV-ERB DKO cells.[1] This can be accompanied by an increase in markers of mitochondrial stress, such as ATF4.[1]
Q3: How can I be sure that the effects I'm observing are due to REV-ERB activation?
A3: To confirm that your observed effects are on-target, it is crucial to incorporate one or more of the following control strategies in your experimental design:
-
Use of REV-ERB knockout or knockdown models: The gold standard for validating on-target effects is to compare the response to this compound in wild-type cells or animals with that in cells or animals lacking REV-ERBα and/or REV-ERBβ.[1][2][6]
-
Employ an inactive control compound: Use a structurally similar but inactive analog of this compound as a negative control. This helps to rule out effects caused by the chemical scaffold itself.
-
Orthogonal approaches: Use a different, structurally unrelated REV-ERB agonist to see if it recapitulates the effects of this compound. Comparing this compound with other agonists like GSK4112 or SR9011 can provide insights into specificity.[4][7]
-
Dose-response analysis: Characterize the concentration at which this compound elicits its effects. Off-target effects may occur at different concentrations than on-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| Unexpected cytotoxicity or reduced cell viability. | This compound can induce REV-ERB-independent effects on cell proliferation and mitochondrial function.[1] | 1. Perform a dose-response curve to determine the cytotoxic threshold in your cell line.2. Test the effect of this compound in a corresponding REV-ERB knockout or knockdown cell line.3. Measure markers of mitochondrial stress (e.g., ATF4 expression, Seahorse assay) in both wild-type and REV-ERB deficient cells.[1] |
| Changes in gene expression that don't align with known REV-ERB targets. | A significant portion of this compound-regulated genes are affected independently of REV-ERB.[1][2] | 1. Validate key gene expression changes in REV-ERB knockout/knockdown cells.2. Perform a global gene expression analysis (e.g., RNA-seq) in both wild-type and REV-ERB deficient cells treated with this compound to distinguish on-target from off-target transcriptomic changes.[1] |
| Inconsistent results between experiments. | This compound has poor oral bioavailability and a short half-life.[7] Its stability in solution can also be a factor. | 1. Ensure consistent dosing schedules and routes of administration for in vivo studies.2. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately.[8][9] Solutions in DMSO or ethanol may be stored at -20°C for up to one month.[9] For long-term storage, powder should be kept at -20°C.[8] |
Data Presentation: Potency of REV-ERB Agonists
| Compound | Target(s) | Potency (REV-ERBα IC50) | Potency (REV-ERBβ IC50) | In Vivo Activity | Known Off-Targets |
| GSK4112 | REV-ERBα, REV-ERBβ | ~2,000 nM | Not widely reported | Poor pharmacokinetic profile, not suitable for most in vivo studies | LXRα |
| This compound | REV-ERBα, REV-ERBβ | ~670 nM (Gal4 reporter assay) | ~800 nM (Gal4 reporter assay) | Sufficient pharmacokinetic properties for in vivo use | LXRα, other REV-ERB-independent effects |
| SR9011 | REV-ERBα, REV-ERBβ | ~790 nM (Gal4 reporter assay) | ~560 nM (Gal4 reporter assay) | Sufficient pharmacokinetic properties for in vivo use | REV-ERB-independent effects |
This table is a summary of data from multiple sources and assay types. Direct comparison of absolute values should be made with caution.[4][7]
Key Experimental Protocols
Protocol 1: Validating On-Target Effects using REV-ERB Knockdown
Objective: To determine if the effect of this compound on a specific gene or phenotype is dependent on REV-ERBα/β.
Methodology:
-
Cell Culture: Culture the cells of interest under standard conditions.
-
siRNA Transfection: Transfect cells with either a validated siRNA targeting REV-ERBα and/or REV-ERBβ, or a non-targeting control siRNA.
-
Verification of Knockdown: After 48-72 hours, harvest a subset of cells to confirm knockdown of REV-ERBα/β protein and/or mRNA levels by Western blot or qRT-PCR, respectively.
-
This compound Treatment: Treat the remaining control and REV-ERB knockdown cells with this compound at the desired concentration or a vehicle control (e.g., DMSO).
-
Endpoint Analysis: After the appropriate treatment duration, assess the endpoint of interest (e.g., gene expression by qRT-PCR, cell viability by MTT assay, protein levels by Western blot).
-
Data Interpretation: If the effect of this compound is significantly attenuated or absent in the REV-ERB knockdown cells compared to the control siRNA-treated cells, it suggests the effect is on-target.
Protocol 2: Assessing Off-Target Effects on Mitochondrial Respiration
Objective: To measure the impact of this compound on mitochondrial function.
Methodology:
-
Cell Seeding: Seed cells (wild-type and, if available, REV-ERB DKO) in a Seahorse XF96 cell culture microplate.
-
This compound Treatment: Treat the cells with various concentrations of this compound or vehicle for the desired duration (e.g., 48 hours).
-
Mitochondrial Stress Test: Perform a mitochondrial stress test using a Seahorse XF Analyzer. This involves the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis: Measure the Oxygen Consumption Rate (OCR) to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Interpretation: A decrease in these parameters in both wild-type and REV-ERB DKO cells treated with this compound indicates a REV-ERB-independent effect on mitochondrial respiration.[1]
Visualizing Experimental Logic and Pathways
Caption: Workflow for dissecting this compound's on-target vs. off-target effects.
References
- 1. This compound has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound | Autophagy | TargetMol [targetmol.com]
- 9. This compound CAS#: 1379686-30-2 [m.chemicalbook.com]
Technical Support Center: SR9009 Dosage and Circadian Rhythm
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining SR9009 dosage to minimize circadian disruption during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound influences the circadian rhythm?
This compound is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These proteins are integral components of the core circadian clock machinery. REV-ERBα acts as a transcriptional repressor of Bmal1, a key positive regulator of the circadian clock.[2] By activating REV-ERBα, this compound enhances the repression of Bmal1 transcription, thereby modulating the timing and amplitude of the circadian cycle.[2][3]
Q2: What is the reported half-life of this compound and how does this impact dosing strategy?
This compound has a relatively short half-life of approximately 4-6 hours. Due to this short duration of action, a single daily dose may not maintain stable plasma levels. To achieve a more sustained effect and potentially minimize drastic fluctuations in circadian gene expression, many protocols recommend splitting the total daily dosage into two or three smaller doses administered at regular intervals (e.g., every 4 to 6 hours).
Q3: How does the timing of this compound administration affect the circadian rhythm?
The timing of this compound administration can cause phase shifts in the circadian clock. Studies in mice have shown that a single injection of this compound can alter the onset and duration of locomotor activity, depending on the Zeitgeber time (ZT) of administration. For instance, administration during the light period (the inactive phase for nocturnal rodents) can induce wakefulness.[4][5][6] The magnitude and direction of the phase shift are dependent on the time of day the compound is administered.
Q4: What are the potential off-target effects of this compound that could indirectly influence circadian studies?
While this compound is known as a REV-ERB agonist, some studies suggest it may have REV-ERB-independent effects on cell proliferation and metabolism.[7] These off-target effects could potentially confound the interpretation of circadian-related outcomes. Therefore, it is crucial to include appropriate vehicle controls and, if possible, utilize Rev-erbα/β knockout models to confirm that the observed effects are indeed mediated by the intended target.
Troubleshooting Guide
Issue: Unexpected shifts in the timing of locomotor activity.
-
Possible Cause 1: Inconsistent Dosing Time. The timing of this compound administration is critical. Even slight variations in the daily dosing schedule can lead to inconsistent phase shifting of the circadian rhythm.
-
Solution: Maintain a strict and consistent dosing schedule throughout the experiment. Use a programmable timer or automated dosing system if possible.
-
-
Possible Cause 2: Single High-Dose Administration. A single large dose can cause a more abrupt and significant disruption to the molecular clock compared to smaller, more frequent doses.
-
Solution: Consider a divided dosing schedule (e.g., two to three times per day) to maintain more stable compound levels and potentially reduce the acute disruptive effects on the circadian pacemaker.
-
Issue: Significant suppression of Bmal1 expression beyond the expected trough.
-
Possible Cause: Dosage is too high. An excessive dose of this compound can lead to a prolonged and potent suppression of Bmal1 transcription, disrupting the natural oscillatory pattern.
-
Solution: Perform a dose-response study to identify the minimal effective dose that achieves the desired metabolic effect with the least impact on the amplitude of core clock gene expression. Start with lower reported dosages (e.g., 10 mg/kg) and titrate upwards.
-
Issue: Conflicting results between different experimental cohorts.
-
Possible Cause: Environmental factors. Light is a powerful zeitgeber. Inconsistent light exposure, even brief periods of light during the dark phase, can significantly impact the circadian rhythm and interact with the effects of this compound.
-
Solution: Ensure strict control over the light-dark cycle in the animal facility. Use light-tight housing and minimize light exposure during the dark phase, even when performing procedures.
-
Data Presentation
Table 1: Summary of this compound Dosing Regimens and Their Effects on Circadian-Related Outcomes in Mice.
| Dosage | Dosing Schedule | Administration Time (ZT) | Key Outcomes | Reference |
| 100 mg/kg | Single injection | ZT6 | Increased wakefulness, decreased SWS and REM sleep immediately after injection. | [5][6] |
| 100 mg/kg | Single injection | CT6 (constant darkness) | Increased wakefulness, decreased SWS and REM sleep. | [5] |
| 100 mg/kg | 3 consecutive days, once daily | ZT6 | Sustained increase in wakefulness without short-term tolerance. | [6] |
| 100 mg/kg | Injections at 3-hour intervals | ZT6, ZT9, ZT12 | Effective at inducing wakefulness when administered at ZT6 and ZT9, but not at ZT12. | [2][6] |
| 10 mg/kg | Daily for 8 weeks | Not specified | Mitigated constant light-induced weight gain and insulin resistance; suppressed Bmal1 and restored Rev-erbα expression in adipose tissue. | [3] |
| 50 mg/kg | Single injection | ZT6 (for 3 days prior to sham surgery) | Markedly decreased mRNA and protein levels of Bmal1 and Clock in the cerebral cortex. | [8] |
ZT = Zeitgeber Time (ZT0 is lights on); CT = Circadian Time (in constant darkness).
Experimental Protocols
Protocol: Assessing the Impact of this compound Dosing Regimens on Locomotor Activity and Core Clock Gene Expression in Mice.
-
Animal Model: C57BL/6J mice (male, 8-12 weeks old).
-
Housing: Individually house mice in cages equipped with running wheels within a light-controlled environmental chamber. Maintain a strict 12:12 hour light-dark cycle (lights on at ZT0, lights off at ZT12). Provide ad libitum access to food and water.
-
Acclimation: Allow mice to acclimate to the housing conditions and running wheels for at least two weeks to establish a stable baseline of locomotor activity.
-
This compound Preparation: Dissolve this compound in a vehicle solution (e.g., 5% DMSO, 10% Cremophor EL, 85% PBS). Prepare fresh solutions daily.
-
Experimental Groups:
-
Group 1 (Vehicle Control): Administer vehicle solution.
-
Group 2 (Single Daily Dose): Administer this compound (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection once daily at a specific Zeitgeber time (e.g., ZT6).
-
Group 3 (Divided Daily Dose): Administer this compound (e.g., 25 mg/kg) via i.p. injection twice daily at two different Zeitgeber times (e.g., ZT0 and ZT12).
-
-
Data Collection:
-
Locomotor Activity: Continuously record running wheel activity throughout the experiment. Analyze the data for changes in total activity, phase shifts in activity onset, and period length.
-
Gene Expression Analysis: At the end of the treatment period, euthanize mice at different Zeitgeber times (e.g., every 4 hours over a 24-hour cycle). Collect tissues of interest (e.g., hypothalamus, liver). Isolate RNA and perform quantitative real-time PCR (qPCR) to measure the expression levels of core clock genes (Bmal1, Per2, Cry1, Rev-erbα). Normalize expression to a stable housekeeping gene.
-
-
Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA, cosinor analysis) to compare the effects of different dosing regimens on locomotor activity parameters and gene expression rhythms.
Mandatory Visualizations
Caption: this compound Signaling Pathway in Circadian Regulation.
Caption: Experimental Workflow for this compound Circadian Studies.
References
- 1. sportstechnologylabs.com [sportstechnologylabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Chronic low-dose REV-ERBs agonist this compound mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 5. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Rev-erbα agonist this compound protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
Technical Support Center: SR9009 Dissolution for In vivo Injections
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving SR9009 for in vivo injections. It includes detailed protocols, troubleshooting advice, and essential data to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, and Polyethylene Glycol 400 (PEG400).[1][2][3] DMSO is a common choice for creating a stock solution due to its high solubilizing capacity for this compound.[1][4]
Q2: Can I inject this compound dissolved solely in DMSO?
A2: It is not recommended to inject this compound dissolved only in a high concentration of DMSO for in vivo studies, as DMSO can have its own biological effects and may cause local irritation at the injection site. The stock solution in DMSO should be further diluted with a suitable vehicle for injection.
Q3: What is a suitable vehicle for in vivo injections of this compound?
A3: A commonly used vehicle for intraperitoneal (i.p.) injection of this compound in mice is a mixture of 5% DMSO, 10% Cremophor EL, and 85% Phosphate-Buffered Saline (PBS).[5] This formulation helps to keep the compound in solution and minimize precipitation upon injection into the aqueous environment of the body.
Q4: What is the stability of this compound in solution?
A4: this compound solutions in DMSO or ethanol can be stored at -20°C for up to one month.[1] As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[2]
Solubility Data
The following table summarizes the solubility of this compound in various solvents. This information is crucial for preparing stock solutions at appropriate concentrations.
| Solvent | Solubility | Reference |
| DMSO | > 25 mg/mL, approx. 30 mg/mL, 252 mg/mL (sonication recommended) | [1][2][4] |
| Ethanol | up to 20 mg/mL, approx. 14 mg/mL | [1][2] |
| Dimethyl formamide (DMF) | approx. 30 mg/mL | [2] |
| PEG400 | Soluble (concentration not specified) | [3] |
Experimental Protocol: Preparation of this compound for Intraperitoneal Injection
This protocol provides a step-by-step guide for dissolving and preparing this compound for in vivo administration in mice.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Cremophor EL (Sigma-Aldrich, C5135 or equivalent)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be required to facilitate dissolution, especially at higher concentrations.[4]
-
-
Prepare the Injection Vehicle:
-
In a separate sterile tube, prepare the vehicle by mixing 5% DMSO, 10% Cremophor EL, and 85% PBS. For example, to prepare 1 mL of the vehicle, mix 50 µL of DMSO, 100 µL of Cremophor EL, and 850 µL of PBS.
-
Vortex the vehicle mixture until it is homogeneous.
-
-
Prepare the Final Injection Solution:
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration for injection (e.g., 10 mg/mL).[5]
-
Add the calculated volume of the this compound stock solution to the appropriate volume of the injection vehicle.
-
Vortex the final solution thoroughly to ensure it is well-mixed and the this compound remains in solution.
-
-
Administration:
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound powder does not dissolve in DMSO. | Insufficient solvent or low temperature. | Increase the volume of DMSO. Gently warm the solution or use a sonicator to aid dissolution.[4] |
| Precipitation occurs when the DMSO stock is added to the aqueous vehicle. | Poor miscibility or exceeding the solubility limit in the final vehicle. | Ensure the vehicle components are well-mixed before adding the stock solution. Add the stock solution slowly while vortexing. The inclusion of a surfactant like Cremophor EL is crucial to prevent this.[5] |
| The final injection solution is cloudy or contains precipitates. | The concentration of this compound is too high for the final vehicle composition. | Decrease the final concentration of this compound. Ensure the percentage of DMSO in the final solution does not fall too low, as it helps maintain solubility. |
| Observed toxicity or adverse reactions in animals. | The vehicle, particularly at high concentrations of DMSO or Cremophor EL, may have inherent toxicity. | Run a vehicle-only control group to assess any effects of the vehicle itself. Optimize the vehicle composition to use the lowest effective concentrations of solubilizing agents. |
Visualizations
This compound Preparation Workflow
Caption: Workflow for this compound solution preparation.
This compound Signaling Pathway
References
- 1. This compound CAS#: 1379686-30-2 [m.chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apexlabsus.com [apexlabsus.com]
- 4. This compound | Autophagy | TargetMol [targetmol.com]
- 5. This compound improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
Potential for SR9009 to have Rev-Erb-independent effects on metabolism
This technical support center provides guidance for researchers investigating the metabolic effects of SR9009, with a specific focus on troubleshooting experiments related to its potential Rev-Erb-independent actions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: We are observing metabolic changes in our cell cultures treated with this compound, but we are unsure if these are solely mediated by Rev-Erb. How can we verify this?
A1: It is crucial to consider that this compound has demonstrated significant metabolic effects that are independent of Rev-Erbα and Rev-Erbβ.[1][2][3][4] To dissect the Rev-Erb-dependent and -independent effects in your experiments, it is recommended to use a cellular model where both Nr1d1 (encoding Rev-Erbα) and Nr1d2 (encoding Rev-Erbβ) are genetically deleted. Comparing the metabolic response to this compound in these double knockout (DKO) cells versus wild-type (WT) cells will allow you to distinguish the off-target effects of the compound.
Q2: Our cell viability assays show a decrease in proliferation with this compound treatment, even at low concentrations. Is this an expected on-target effect?
A2: A decrease in cell viability and proliferation has been observed with this compound treatment and, importantly, this effect can be independent of Rev-Erb.[1][2] Studies have shown that this compound can reduce cell viability in both WT and Rev-Erb DKO hepatocytes and mouse embryonic stem cells (mESCs). Therefore, this anti-proliferative effect cannot be solely attributed to its action as a Rev-Erb agonist.
Q3: We are planning to use this compound to study mitochondrial biogenesis. What are the potential Rev-Erb-independent effects we should be aware of?
A3: While some studies have linked this compound to increased mitochondrial numbers, it is critical to be aware of its direct and potent effects on mitochondrial respiration that are independent of Rev-Erb.[5][6] Research has shown that this compound can decrease both basal and stimulated mitochondrial respiration in a dose-dependent manner in both WT and Rev-Erb DKO cells.[2][7] This suggests that this compound can directly impact mitochondrial function, an effect that could confound studies on mitochondrial biogenesis.
Q4: Are there known off-target effects of this compound on gene expression that could influence metabolic pathways?
A4: Yes, this compound can alter gene transcription in a Rev-Erb-independent manner.[1][2][3] In hepatocytes lacking both Rev-Erb isoforms, this compound has been shown to regulate the expression of genes involved in various metabolic processes. Therefore, any changes in the expression of metabolic genes following this compound treatment should be interpreted with caution and ideally validated in a Rev-Erb DKO model to confirm the specificity of the effect.
Troubleshooting Guides
Issue 1: Inconsistent results in mitochondrial respiration assays with this compound.
-
Possible Cause: The observed effects on mitochondrial respiration may be a composite of Rev-Erb-dependent and -independent actions of this compound.
-
Troubleshooting Steps:
-
Utilize Proper Controls: Include both wild-type and Rev-Erb DKO cell lines in your experiments to differentiate between on-target and off-target effects.
-
Dose-Response Analysis: Perform a comprehensive dose-response analysis to understand the concentration at which Rev-Erb-independent effects on mitochondrial respiration become prominent.
-
Validate with Other Rev-Erb Agonists: If possible, compare the effects of this compound with other structurally different Rev-Erb agonists to see if the observed metabolic changes are specific to this compound.
-
Issue 2: Unexpected changes in cellular metabolism that do not align with known Rev-Erb target gene regulation.
-
Possible Cause: this compound is directly influencing metabolic pathways through off-target mechanisms.
-
Troubleshooting Steps:
-
Global Metabolomics: Conduct untargeted metabolomics to get a broader picture of the metabolic rewiring induced by this compound in both WT and Rev-Erb DKO cells.
-
Transcriptomic Analysis: Perform RNA-sequencing to identify gene expression changes that are independent of Rev-Erb and may explain the observed metabolic phenotype.
-
Consult Literature on this compound Off-Targets: Be aware that this compound and related compounds contain chemical moieties that could have other biological activities.[2]
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies demonstrating the Rev-Erb-independent effects of this compound.
Table 1: Effect of this compound on Cell Viability in Mouse Embryonic Stem Cells (mESCs)
| Cell Line | Treatment | Relative Cell Viability (%) |
| Wild-Type | Vehicle | 100 |
| Wild-Type | This compound (10 µM) | ~50 |
| Rev-Erb DKO | Vehicle | 100 |
| Rev-Erb DKO | This compound (10 µM) | ~50 |
Data are approximated from published findings and illustrate a similar reduction in cell viability in both WT and Rev-Erb DKO mESCs upon treatment with this compound.
Table 2: Effect of this compound on Mitochondrial Respiration in mESCs
| Cell Line | Treatment | Basal Respiration (OCR, pmol/min) | Stimulated Respiration (OCR, pmol/min) |
| Wild-Type | Vehicle | Baseline | Baseline |
| Wild-Type | This compound (10 µM) | Decreased | Decreased |
| Rev-Erb DKO | Vehicle | Baseline | Baseline |
| Rev-Erb DKO | This compound (10 µM) | Decreased | Decreased |
OCR: Oxygen Consumption Rate. This table indicates that this compound impairs mitochondrial respiration to a similar extent in both WT and Rev-Erb DKO mESCs.[7]
Experimental Protocols
Protocol 1: Assessment of Cell Viability
-
Cell Seeding: Plate wild-type and Rev-Erb DKO cells in 96-well plates at a density of 5,000 cells per well.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assay: Use a commercial cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence and normalize the data to the vehicle-treated control group.
Protocol 2: Measurement of Mitochondrial Respiration
-
Cell Seeding: Plate wild-type and Rev-Erb DKO cells in a Seahorse XF Cell Culture Microplate.
-
Treatment: Treat the cells with this compound or vehicle for a specified duration (e.g., 6 hours).
-
Seahorse Assay: Perform a mitochondrial stress test using a Seahorse XF Analyzer. This involves sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis: Calculate key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizations
Caption: Workflow for assessing Rev-Erb-independent effects of this compound.
Caption: this compound's dual effects on cellular metabolism.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. pnas.org [pnas.org]
- 3. This compound has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound Reversed Effect of Mitochondrial Damage, Increased Exercise Capacity in Mice [natap.org]
- 6. swolverine.com [swolverine.com]
- 7. This compound has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Metabolic Effects of SR9009 and GW501516
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic effects of two prominent research compounds, SR9009 and GW501516. Both molecules have garnered significant attention for their potential to modulate metabolic pathways, but they operate through distinct mechanisms of action. This document synthesizes experimental data to offer an objective comparison of their performance, supported by detailed experimental protocols and visual representations of their signaling pathways.
Introduction
This compound is a synthetic Rev-Erb agonist, which plays a crucial role in regulating the body's circadian rhythm and metabolism.[1][2][3] By activating Rev-Erb proteins, this compound influences a wide array of physiological processes, including lipid and glucose metabolism, inflammation, and energy homeostasis.[2][4] In contrast, GW501516 (also known as Cardarine) is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[3][5] PPARδ is a nuclear receptor that regulates fatty acid oxidation and energy expenditure.[3][5] The distinct mechanisms of these compounds lead to both overlapping and unique metabolic outcomes.
Comparative Data on Metabolic Effects
The following tables summarize quantitative data from key preclinical and clinical studies, providing a direct comparison of the metabolic effects of this compound and GW501516.
Table 1: Effects on Lipid Metabolism and Body Weight
| Parameter | This compound | GW501516 |
| Animal Model | Diet-induced obese mice | Diet-induced obese mice |
| Dosage | 100 mg/kg, twice daily | 3 mg/kg/day |
| Duration | 30 days | 3 weeks |
| Change in Body Weight | Decreased fat mass, leading to weight loss[4] | Ameliorated diet-induced obesity[6] |
| Plasma Triglycerides | Decreased by 12%[4] | Lowered fasting triglycerides[6] |
| Total Cholesterol | Decreased by 47%[4] | No significant effect on total cholesterol[7] |
| Plasma Non-Esterified Fatty Acids (NEFA) | Reduced by 23%[4] | Not specified in this study |
| HDL-c | Not specified in this study | Increased HDL-c[7] |
Table 2: Effects on Glucose Metabolism
| Parameter | This compound | GW501516 |
| Animal/Human Model | Diet-induced obese mice | Insulin-resistant middle-aged obese rhesus monkeys |
| Dosage | 100 mg/kg, twice daily | Not specified |
| Duration | 30 days | Not specified |
| Plasma Glucose | Decreased by 19%[4] | Decreased plasma glucose[6] |
| Plasma Insulin | Decreased plasma insulin levels | Lowered fasting insulin[6] |
| Insulin Resistance | Markedly improved hyperglycemia[4] | Ameliorated insulin resistance[5][6] |
Table 3: Effects on Endurance and Energy Expenditure
| Parameter | This compound | GW501516 |
| Animal Model | Mice | Kunming mice |
| Dosage | 100 mg/kg | Not specified |
| Effect on Running Endurance | Increased running capacity | Enhanced running endurance in both trained and untrained mice[8][9] |
| Energy Expenditure | Increased energy expenditure[2] | Increased fatty acid oxidation[5][8] |
Signaling Pathways
The distinct metabolic effects of this compound and GW501516 stem from their activation of different signaling cascades.
This compound and the Rev-Erb Signaling Pathway
This compound acts as an agonist for the nuclear receptors Rev-Erbα and Rev-Erbβ. These receptors are key components of the circadian clock and act as transcriptional repressors. By binding to Rev-Erb, this compound enhances the repression of genes involved in lipogenesis and gluconeogenesis, while promoting the expression of genes involved in fatty acid and glucose oxidation. This leads to an overall increase in energy expenditure. It is important to note that some studies suggest this compound may also have Rev-Erb-independent effects.[10][11]
GW501516 and the PPARδ Signaling Pathway
GW501516 is a selective agonist of PPARδ. Activation of PPARδ leads to the recruitment of coactivators such as PGC-1α. This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This upregulates the expression of genes involved in fatty acid transport and oxidation, leading to a metabolic shift towards lipid utilization for energy. GW501516 has also been shown to prevent the downregulation of AMP-activated protein kinase (AMPK) caused by a high-fat diet.[12]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
In Vitro Metabolic Studies of this compound
-
Objective: To identify the metabolites of this compound.
-
Methodology: Human liver microsomal (HLM) metabolic assays were conducted. This compound was incubated with HLMs, and the resulting metabolites were detected and structurally elucidated using liquid chromatography-high resolution mass spectrometry (LC-HRMS). Product ion scans in both positive and negative ionization modes were performed for structural confirmation.[2][13]
-
Experimental Workflow:
Animal Studies of GW501516 in Diet-Induced Obese Mice
-
Objective: To assess the effects of GW501516 on metabolic parameters in a model of diet-induced obesity.
-
Animal Model: Male C57BL/6J mice.
-
Diet: High-fat diet (e.g., 60% of calories from fat) to induce obesity and insulin resistance.
-
Treatment: Mice were treated with GW501516 (typically administered by oral gavage) or vehicle control for a specified period (e.g., 3 weeks).
-
Parameters Measured: Body weight, food intake, plasma levels of glucose, insulin, triglycerides, and cholesterol. Glucose and insulin tolerance tests were also performed.
-
Metabolomic Analysis: Serum samples were analyzed to identify changes in metabolite profiles, particularly those related to fatty acid and amino acid metabolism.[8][9]
Conclusion
This compound and GW501516 are potent modulators of metabolism that operate through distinct nuclear receptors, Rev-Erb and PPARδ, respectively. Experimental data demonstrates that both compounds can improve lipid profiles, enhance glucose metabolism, and increase endurance. However, their specific effects and underlying mechanisms differ. This compound primarily influences the circadian control of metabolism, leading to a broad increase in energy expenditure. GW501516, on the other hand, specifically upregulates fatty acid oxidation pathways, making it a powerful agent for shifting energy substrate utilization.
The choice between these compounds for research purposes will depend on the specific metabolic pathways and outcomes under investigation. The provided data, signaling pathway diagrams, and experimental protocols offer a comprehensive resource for scientists and drug development professionals to inform their research and development efforts in the field of metabolic diseases. Further research is warranted to fully elucidate the therapeutic potential and long-term safety of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scivisionpub.com [scivisionpub.com]
- 4. This compound decreased inflammation (IL-6), decreased cholesterol & triglycerides & plasma glucose & plasma insulin levels..... [natap.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. PPARδ regulates multiple proinflammatory pathways to suppress atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating SR9009's Rev-Erbα Dependent and Independent Anti-Cancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of the synthetic Rev-Erb agonist, SR9009. It delves into its validated Rev-Erbα dependent mechanism of action and explores emerging evidence of Rev-Erbα-independent pathways. The information is supported by quantitative data from various cancer models, detailed experimental protocols, and visual representations of the underlying signaling pathways to aid in the critical evaluation and potential application of this compound in oncology research and development.
Quantitative Data Summary
The anti-cancer efficacy of this compound has been demonstrated across a range of cancer cell lines. The following tables summarize the available quantitative data on its cytotoxic and anti-proliferative effects, as well as its in vivo tumor growth inhibitory capacity.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | Key Effect | Concentration/Dosage | Outcome | Citation |
| Small-Cell Lung Cancer | H69 (chemosensitive) | Dose-dependent cytotoxicity | Increasing concentrations | Significant reduction in cell viability | [1][2] |
| H446 (chemosensitive) | Dose-dependent cytotoxicity | Increasing concentrations | Significant reduction in cell viability | [1][2] | |
| H69AR (chemoresistant) | Dose-dependent cytotoxicity | Increasing concentrations | Significant reduction in cell viability | [1][2] | |
| H446DDP (chemoresistant) | Dose-dependent cytotoxicity | Increasing concentrations | Significant reduction in cell viability | [1][2] | |
| Glioblastoma | T98G | Reduction in cell viability | 20 µM and 40 µM | Significant cytotoxic effects | [3] |
| Hepatocellular Carcinoma | HepG2 | Reduction in cell viability | Not specified | Significant cytotoxic effects | [1] |
| Leukemia | Not specified | Apoptosis induction | Not specified | Lethal to cancer cells | [4][5] |
| Breast Cancer | Not specified | Apoptosis induction | Not specified | Lethal to cancer cells | [4][5] |
| Colon Cancer | Not specified | Apoptosis induction | Not specified | Lethal to cancer cells | [4][5] |
| Melanoma | Not specified | Apoptosis induction | Not specified | Lethal to cancer cells | [4][5] |
| Prostate Cancer | PCa cell lines | Specific lethality | Not specified | Significant inhibition of colony formation, cell cycle, and migration; promotion of apoptosis | [6][7] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Outcome | Citation |
| Small-Cell Lung Cancer | H69AR and H446DDP subcutaneous xenografts | 50 mg/kg this compound, intraperitoneally | Marked tumor growth inhibition in both chemoresistant models | [2] |
| Glioblastoma | Patient-derived xenograft (PDX) model | Not specified | Reduced tumor growth and improved survival | [4] |
| Prostate Cancer | 22RV1 xenografts | Not specified | Restrained tumor growth | [6][7] |
Table 3: Comparative Efficacy of this compound with Other Anti-Cancer Agents
| Cancer Type | Comparison Agent(s) | Model | Key Findings | Citation |
| Small-Cell Lung Cancer | Cisplatin (CDDP) and Etoposide (VP-16) | H69AR and H446DDP subcutaneous xenografts | This compound in combination with CDDP and VP-16 showed a significantly different tumor growth inhibition compared to this compound alone. | [8] |
| Multiple Myeloma | Bortezomib | In vitro and in vivo models | This compound has a synergistic effect with bortezomib, slowing tumor growth and increasing survival time. | [9] |
| Glioblastoma | Temozolomide (TMZ) | Glioblastoma models | This compound's anti-cancer activity was similar to TMZ. | [4] |
| - | SR9011 | Various cancer cell lines | SR9011, another Rev-Erb agonist, displays similar cytotoxic properties against various cancer cell lines. | [4][5] |
Signaling Pathways and Mechanisms of Action
This compound's anti-cancer activity is primarily attributed to its role as a Rev-Erbα agonist, leading to the inhibition of autophagy. However, recent evidence suggests the existence of a Rev-Erbα-independent mechanism in certain cancer types.
Rev-Erbα-Dependent Pathway: Autophagy Inhibition
In many cancer cells, this compound activates the nuclear receptor Rev-Erbα. This activation leads to the transcriptional repression of key autophagy genes, most notably Atg5. The resulting inhibition of autophagy, a critical process for cancer cell survival and proliferation, ultimately triggers apoptosis and cell death.[1][2]
References
- 1. Chemotherapeutic Effect of this compound, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemotherapeutic Effect of this compound, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits lethal prostate cancer subtype 1 by regulating the LXRα/FOXM1 pathway independently of REV-ERBs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Circadian Clock REV-ERBs Agonist this compound Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis | Wang | World Journal of Oncology [wjon.org]
A Comparative Analysis of SR9009 and SR9011 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely studied synthetic REV-ERB agonists, SR9009 and SR9011. Both compounds have garnered significant attention in metabolic research for their potential to modulate the circadian clock and influence energy homeostasis. This document synthesizes key experimental findings, presents quantitative data for direct comparison, and provides detailed protocols for essential metabolic assays.
Introduction to this compound and SR9011
This compound and SR9011 are potent agonists of the nuclear receptors REV-ERBα and REV-ERBβ, which are critical components of the core circadian clock machinery.[1] These receptors act as transcriptional repressors of key genes involved in the regulation of metabolism, inflammation, and circadian rhythms.[1][2] By activating REV-ERBs, this compound and SR9011 can pharmacologically modulate these processes, offering a promising avenue for the investigation and potential treatment of metabolic disorders.[1][3] SR9011 was developed as a successor to this compound, with research suggesting it possesses improved potency and bioavailability.[4][5]
Mechanism of Action: The REV-ERB Signaling Pathway
This compound and SR9011 exert their effects by binding to the ligand-binding domain of REV-ERBα and REV-ERBβ. This binding event promotes a conformational change in the receptor, enhancing the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex.[2] The NCoR complex, which includes histone deacetylases (HDACs), then binds to REV-ERB response elements (ROREs) in the promoter regions of target genes, leading to the repression of their transcription.[2] A primary target of this repression is the core clock gene Bmal1.[1][2] By modulating the expression of Bmal1 and other target genes, these synthetic agonists can influence a wide array of metabolic processes in various tissues, including the liver, skeletal muscle, and adipose tissue.[1][6]
Comparative Efficacy and Potency
While both this compound and SR9011 are effective REV-ERB agonists, in vitro studies have indicated that SR9011 may possess slightly greater potency in certain assays. The half-maximal inhibitory concentration (IC50) values from cell-based reporter assays provide a quantitative measure of their potency.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| This compound | REV-ERBα | Gal4-REV-ERBα Cotransfection | 670 | HEK293 | [1] |
| REV-ERBβ | Gal4-REV-ERBβ Cotransfection | 800 | HEK293 | [1] | |
| Bmal1 Promoter | Luciferase Reporter | 710 | HEK293 | [1] | |
| SR9011 | REV-ERBα | Gal4-REV-ERBα Cotransfection | 790 | HEK293 | [1] |
| REV-ERBβ | Gal4-REV-ERBβ Cotransfection | 560 | HEK293 | [1] | |
| Bmal1 Promoter | Luciferase Reporter | 620 | HEK293 | [1] |
Comparative In Vivo Metabolic Effects in Mice
A key study provides a direct comparison of the in vivo metabolic effects of this compound and SR9011 in mice. The following table summarizes the key findings from this research.
| Parameter | This compound Treatment | SR9011 Treatment | Experimental Details | Reference |
| Body Weight | Decreased | Decreased | C57BL/6 mice (this compound) and Balb/c mice (SR9011) treated for 12 days. | [1] |
| Fat Mass | Decreased | Decreased | Assessed by DEXA after 10-12 days of treatment. | [1][7] |
| Oxygen Consumption (VO2) | Increased | Increased by ~5% | Measured using a Comprehensive Laboratory Animal Monitoring System (CLAMS) over 10 days. | [1][7] |
| Locomotor Activity | Not significantly altered | Decreased by ~15% | Monitored using CLAMS. | [1][7] |
| Food Intake | No significant change | No significant change | Monitored using CLAMS. | [1][7] |
| Gene Expression (Liver) | Altered expression of metabolic genes | Altered expression of metabolic genes (e.g., decreased Srebf1, Scd1) | qPCR analysis after a single injection. | [1] |
| Gene Expression (Skeletal Muscle) | Altered expression of metabolic genes | Altered expression of metabolic genes (e.g., increased Cpt1b, Ucp3) | qPCR analysis after a single injection. | [1] |
Bioavailability
A significant difference between this compound and SR9011 lies in their reported bioavailability. Several sources suggest that SR9011 was designed to have improved oral bioavailability compared to this compound.[4][5] The low oral bioavailability of this compound is attributed to extensive first-pass metabolism in the liver.[8] This has led to the exploration of alternative administration routes, such as sublingual or transdermal, to enhance its systemic exposure.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of this compound and SR9011.
In Vivo Metabolic Phenotyping using CLAMS
The Comprehensive Laboratory Animal Monitoring System (CLAMS) is utilized to simultaneously measure oxygen consumption, carbon dioxide production, food and water intake, and locomotor activity in conscious, unrestrained animals.[8][10]
References
- 1. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 2. Spatially Resolved Measurement of Dynamic Glucose Uptake in Live Ex Vivo Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cores.utah.edu [cores.utah.edu]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. mmpc.org [mmpc.org]
- 8. mmpc.org [mmpc.org]
- 9. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
Unmasking SR9009: Rev-Erbα/β Double-Knockout Models Reveal On-Target and Off-Target Effects
A Comparative Guide for Researchers
The synthetic Rev-Erb agonist, SR9009, has garnered significant attention for its potential therapeutic applications in metabolic and circadian-related disorders. Heralded as a specific modulator of the nuclear receptors Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2), this compound has been widely used to probe the physiological functions of these key circadian clock components. However, emerging evidence from studies employing Rev-Erbα/β double-knockout (DKO) models has unveiled a more complex pharmacological profile, demonstrating that this compound can exert effects independent of its canonical targets. This guide provides an objective comparison of this compound's performance in the presence and absence of its Rev-Erb targets, supported by experimental data from pivotal studies, to aid researchers in the nuanced interpretation of their findings.
Executive Summary
On-Target vs. Off-Target: A Data-Driven Comparison
The following tables summarize the key quantitative findings from studies that have utilized Rev-Erbα/β DKO models to investigate the specificity of this compound.
Table 1: Effect of this compound on Cell Viability and Proliferation
| Cell Type | Genotype | Treatment | Outcome | Rev-Erb Dependence | Reference |
| Mouse Embryonic Stem Cells (mESCs) | Wild-Type (WT) | 10µM this compound | Decreased cell viability | - | [Dierickx et al., 2019] |
| Mouse Embryonic Stem Cells (mESCs) | Rev-Erbα/β DKO | 10µM this compound | Decreased cell viability (similar to WT) | Independent | [Dierickx et al., 2019] |
| Primary Hepatocytes | Wild-Type (WT) | This compound | Altered gene transcription | - | [Dierickx et al., 2019] |
| Primary Hepatocytes | Rev-Erbα/β DKO | This compound | Altered gene transcription (persists) | Independent | [Dierickx et al., 2019] |
Table 2: Cardioprotective Effects of this compound
| Animal Model | Genotype | Condition | Treatment | Key Finding | Rev-Erb Dependence | Reference |
| Mice | Wild-Type (WT) | Pressure Overload (TAC) | This compound | Ameliorates cardiac remodeling | - | [Li et al., 2022] |
| Mice | Cardiac-specific Rev-Erbα/β DKO (cDKO) | Pressure Overload (TAC) | This compound | Cardioprotective effect retained | Independent | [Li et al., 2022] |
Deciphering the Mechanisms: Signaling and Experimental Workflows
The canonical pathway for Rev-Erb agonists involves binding to the ligand-binding domain of Rev-Erbα and Rev-Erbβ, enhancing the recruitment of the NCoR-HDAC3 corepressor complex to target gene promoters, thereby repressing transcription. A primary target is the core clock component Bmal1. The use of DKO models provides a clear workflow to distinguish between on-target and off-target effects.
Caption: Experimental workflow for determining this compound's Rev-Erb specificity.
The signaling pathway below illustrates the established on-target mechanism of this compound and highlights the point of divergence in understanding revealed by the DKO models.
Unraveling the Transcriptional Impact of SR9009: A Comparative Guide to its Rev-Erb Dependent and Independent Effects on Gene Expression
For researchers, scientists, and drug development professionals, the synthetic Rev-Erb agonist SR9009 has emerged as a potent modulator of circadian rhythm and metabolism. However, recent evidence necessitates a nuanced understanding of its mechanism, revealing that its effects on gene expression are not solely mediated by Rev-Erbα and Rev-Erbβ. This guide provides a comprehensive cross-validation of this compound's effects on gene expression, leveraging RNA-sequencing (RNA-seq) data to objectively compare its Rev-Erb-dependent and independent actions, and contextualizes its performance against other Rev-Erb agonists.
This analysis is critical for the accurate interpretation of experimental results and the strategic development of therapeutic agents targeting the circadian clock and metabolic pathways. A pivotal study utilizing Rev-Erbα/β double-knockout (DKO) mouse hepatocytes has provided a granular view of this compound's transcriptional footprint, which forms the basis of this guide.
Quantitative Comparison of Gene Expression Changes
The following tables summarize the differential gene expression in hepatocytes treated with this compound, distinguishing between genes regulated through Rev-Erb and those affected by off-target or Rev-Erb-independent mechanisms.
Table 1: Rev-Erb-Dependent Gene Expression Changes Induced by this compound
| Gene | Description | Fold Change (WT) | Fold Change (Rev-Erb DKO) | Regulation |
| Bmal1 (Arntl) | Core circadian clock transcription factor | ↓ | No significant change | Repression |
| Clock | Core circadian clock transcription factor | ↓ | No significant change | Repression |
| Per1 | Core circadian clock gene | ↑ | No significant change | Induction |
| Fgf21 | Fibroblast growth factor 21 (metabolic regulator) | ↓ | No significant change | Repression |
Table 2: Rev-Erb-Independent Gene Expression Changes Induced by this compound
| Gene | Description | Fold Change (WT) | Fold Change (Rev-Erb DKO) | Regulation |
| Atf4 | Activating transcription factor 4 (stress response) | ↑ | ↑ | Induction |
| Fam84a | Family with sequence similarity 84 member A | ↑ | ↑ | Induction |
| Erbb3 | Erb-b2 receptor tyrosine kinase 3 | ↑ | ↑ | Induction |
| Bnip3 | BCL2 interacting protein 3 (apoptosis/autophagy) | ↑ | ↑ | Induction |
Table 3: Comparison with Other Rev-Erb Agonists
| Compound | Target(s) | Relative Potency (IC50) | Key Distinctions |
| This compound | Rev-Erbα, Rev-Erbβ | Rev-Erbα: ~790 nM | Exhibits significant Rev-Erb-independent effects on gene expression. |
| SR9011 | Rev-Erbα, Rev-Erbβ | Rev-Erbα: ~790 nM, Rev-Erbβ: ~560 nM | Structurally similar to this compound with potentially higher affinity for Rev-Erbβ. |
| GSK4112 | Rev-Erbα, Rev-Erbβ | Rev-Erbα: ~2 µM | First-generation Rev-Erb agonist, less potent than this compound/SR9011 with poor in vivo bioavailability. |
Signaling Pathways and Mechanisms of Action
This compound's effects on gene expression can be broadly categorized into two distinct pathways: the canonical Rev-Erb-dependent pathway that modulates the core circadian clock and metabolism, and a more recently uncovered Rev-Erb-independent pathway that involves cellular stress responses.
Rev-Erb-Dependent Signaling
As a synthetic agonist, this compound binds to the Rev-Erbα and Rev-Erbβ nuclear receptors. This binding enhances the recruitment of the nuclear receptor co-repressor (NCoR) complex, which leads to the transcriptional repression of Rev-Erb target genes. A primary target is Bmal1, a key activator in the core circadian clock. By repressing Bmal1, this compound effectively modulates the entire circadian oscillator.
This compound's Rev-Erb-dependent signaling pathway.
Rev-Erb-Independent Signaling via Nrf2
Recent studies have demonstrated that this compound can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses, independently of Rev-Erb.[1] This activation appears to be a significant contributor to some of this compound's observed effects, including the regulation of genes involved in cellular stress and metabolism.[1]
This compound's Rev-Erb-independent Nrf2 activation pathway.
Experimental Protocols
The following provides a generalized methodology for investigating the effects of this compound on gene expression using RNA-seq, based on protocols from cited literature.
Cell Culture and this compound Treatment
-
Cell Line: Primary hepatocytes isolated from wild-type and Rev-Erbα/β double-knockout mice are recommended for cross-validation studies.
-
Culture Conditions: Cells are cultured in standard hepatocyte culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
This compound Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO). Cells are treated with a final concentration of this compound (typically 1-10 µM) or vehicle control for a specified duration (e.g., 6-24 hours).
RNA Isolation and Library Preparation
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: An RNA-seq library is prepared from high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
RNA-Sequencing and Data Analysis
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Processing: Raw sequencing reads are processed to remove adapters and low-quality bases. The cleaned reads are then aligned to the reference genome (e.g., mouse mm10).
-
Differential Gene Expression Analysis: Gene expression levels are quantified, and differentially expressed genes between this compound-treated and vehicle-treated groups are identified using statistical packages such as DESeq2 or edgeR. A false discovery rate (FDR) or adjusted p-value cutoff (e.g., <0.05) and a fold-change threshold (e.g., >1.5) are applied to identify significant changes.
Generalized experimental workflow for RNA-seq analysis of this compound's effects.
Conclusion
The cross-validation of this compound's effects on gene expression using RNA-seq in both wild-type and Rev-Erb-deficient models unequivocally demonstrates that this compound exerts its influence through both Rev-Erb-dependent and -independent pathways. While this compound remains a valuable tool for probing the function of Rev-Erb and the circadian clock, researchers must exercise caution in attributing all observed effects solely to its on-target activity. The Rev-Erb-independent activation of the Nrf2 pathway and the regulation of stress-response genes highlight the need for careful experimental design and interpretation. Future drug development efforts aimed at targeting Rev-Erb should prioritize compounds with greater specificity to minimize off-target effects and enhance therapeutic potential. This comparative guide provides a critical framework for understanding the complex transcriptional consequences of this compound administration, enabling more precise and impactful research in the fields of chronobiology and metabolic disease.
References
A Comparative Analysis of SR9009 and Cardarine (GW501516) for Endurance Enhancement
For Researchers, Scientists, and Drug Development Professionals
The pursuit of pharmacological agents capable of enhancing physical endurance has led to the investigation of numerous compounds that modulate key metabolic pathways. Among these, SR9009 (also known as Stenabolic) and Cardarine (GW501516) have emerged as prominent subjects of research due to their significant effects on exercise capacity in preclinical models. Although often grouped together in non-scientific literature, these compounds elicit their effects through distinct molecular mechanisms, targeting different nuclear receptors. This guide provides an objective comparison of this compound and Cardarine, focusing on their mechanisms of action, supporting experimental data from key studies, and detailed experimental protocols to inform the scientific community.
Mechanisms of Action: A Tale of Two Receptors
The endurance-enhancing effects of this compound and Cardarine stem from their ability to activate different nuclear receptors, leading to a cascade of downstream events that mimic or enhance the physiological adaptations to exercise.
This compound: A REV-ERBα Agonist
This compound acts as an agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are crucial components of the circadian clock and play a significant role in regulating metabolism.[2][3] Activation of REV-ERBα by this compound in skeletal muscle leads to an increase in mitochondrial biogenesis, the process of creating new mitochondria.[3][4] This results in a greater capacity for cellular respiration and energy production, which is believed to be the primary mechanism behind the observed improvements in endurance.[4] Furthermore, this compound has been shown to influence the metabolism of glucose and lipids, promoting their use as energy substrates.[5][6]
Cardarine (GW501516): A PPARδ Agonist
Cardarine is a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[7] PPARδ is a nuclear receptor that plays a pivotal role in the regulation of fatty acid metabolism.[7][8] Activation of PPARδ by Cardarine in skeletal muscle upregulates the expression of genes involved in fatty acid oxidation.[7][8] This leads to a metabolic shift, causing the muscles to preferentially use fat for energy instead of glucose.[8][9] This glucose-sparing effect is a key factor in the enhanced endurance observed with Cardarine administration, as it preserves glycogen stores for more prolonged exertion.[8]
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of this compound and Cardarine, the following diagrams illustrate their respective signaling pathways.
Quantitative Data on Endurance Enhancement
The following table summarizes the key quantitative findings from preclinical studies investigating the effects of this compound and Cardarine on endurance performance in mice.
| Compound | Key Study | Animal Model | Endurance Test | Treatment Duration | Key Finding on Endurance |
| This compound | Woldt et al., Nature Medicine (2013) | Mice | Treadmill Running | Not specified in abstract | ~50% increase in running capacity (both time and distance)[3][4] |
| Cardarine (GW501516) | Chen et al., Scientific Reports (2015) | Kunming Mice | Forced Wheel Running | 3 weeks | 68.6% increase in running distance in sedentary mice; 31.2% increase in trained mice[8] |
| Cardarine (GW501516) | Narkar et al., Cell (2008) | Mice | Treadmill Running | 4 weeks | In combination with exercise, synergistically increased running endurance. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from the key studies cited.
This compound Endurance Study (Woldt et al., 2013)
-
Objective: To determine the effect of REV-ERBα activation by this compound on exercise capacity.
-
Animal Model: Mice.
-
Drug Administration: Mice were treated with this compound. The precise dosage, frequency, and vehicle were not detailed in the readily available abstracts but would be found in the full publication's methods section.
-
Endurance Assessment: An endurance exercise test was performed using a motorized treadmill. The protocol for the treadmill test (e.g., speed, inclination, duration) is a critical detail for replication.
-
Key Outcome Measures: The primary endpoints were the total time and distance run until exhaustion.
Cardarine (GW501516) Endurance Study (Chen et al., 2015)
-
Objective: To examine the effects of the PPARδ agonist GW501516 on running endurance in mice.
-
Animal Model: Age-matched wild-type Kunming (KM) cohorts.
-
Experimental Groups:
-
NN: Untrained, untreated control.
-
NG: Untrained, GW501516-treated.
-
TN: Trained, untreated control.
-
TG: Trained, GW501516-treated.
-
-
Drug Administration: Mice were treated with either vehicle or GW501516 for 3 weeks.
-
Training Protocol (for trained groups): Details of the training regimen would be specified in the full paper.
-
Endurance Assessment: Forced wheel running endurance tests were performed to assess exhaustive running performance.
-
Key Outcome Measures: Total running distance, blood glucose, and serum lactate levels before and after the running tests.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for a preclinical study investigating the effects of a compound on endurance.
Conclusion
This compound and Cardarine (GW501516) both demonstrate significant potential for enhancing endurance, as evidenced by preclinical studies. However, they achieve this through fundamentally different mechanisms of action. This compound, a REV-ERBα agonist, primarily works by increasing mitochondrial biogenesis, thereby boosting the energy-producing capacity of muscle cells.[3][4] In contrast, Cardarine, a PPARδ agonist, shifts the muscle's energy preference towards fatty acid oxidation, leading to a glycogen-sparing effect.[8][9]
The choice between these compounds for research purposes will depend on the specific metabolic pathways being investigated. The data presented herein, derived from key peer-reviewed studies, provides a foundation for understanding their comparative efficacy and mechanisms. For drug development professionals, the distinct pathways targeted by this compound and Cardarine offer different therapeutic possibilities for conditions characterized by metabolic dysfunction and limited exercise capacity. Further research, including more direct comparative studies and eventual human clinical trials, is necessary to fully elucidate their therapeutic potential and safety profiles.
References
- 1. Frontiers | Systematic Review and Meta-Analysis of Endurance Exercise Training Protocols for Mice [frontiersin.org]
- 2. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AMPK and PPARdelta agonists are exercise mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Testing for GW501516 (cardarine) in human hair using LC/MS-MS and confirmation by LC/HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Short-term administration of GW501516 improves inflammatory state in white adipose tissue and liver damage in high-fructose-fed mice through modulation of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
SR9009's Dichotomous Assault on Cancer: A Comparative Analysis Across Cell Lines
For Immediate Release
A comprehensive analysis of the synthetic REV-ERB agonist, SR9009, reveals its potent and multifaceted anti-cancer properties across a diverse range of cancer cell lines. This guide synthesizes key experimental findings, offering a comparative look at this compound's efficacy in inducing cell death and inhibiting proliferation in cancers of the blood, brain, lung, liver, and prostate. The data underscores a primary mechanism of action involving the disruption of core cellular processes—autophagy and lipogenesis—while also bringing to light alternative, REV-ERB-independent pathways. This publication is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.
Quantitative Efficacy of this compound Across Various Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been documented across numerous cancer cell lines. The following tables summarize the key quantitative data, providing a comparative overview of its potency.
| Cell Line | Cancer Type | IC50 Value (µM) | Key Findings |
| U266 | Multiple Myeloma | 22.10 | Dose-dependent decrease in viability and proliferation.[1] |
| RPMI8226 | Multiple Myeloma | 29.35 | Induced caspase-3-mediated apoptosis.[1] |
| T98G | Glioblastoma | Not specified | Significant reduction in cell viability; ~80% reduction with 20-40 µM for 72h.[2] |
| HepG2 | Hepatocellular Carcinoma | Not specified | Significant decrease in cell viability at 40 µM for 96h.[2] |
| H69, H446 | Small-Cell Lung Cancer (chemosensitive) | Not specified | Dose-dependent cytotoxicity.[3] |
| H69AR, H446DDP | Small-Cell Lung Cancer (chemoresistant) | Not specified | Dose-dependent cytotoxicity, indicating efficacy against resistant cells.[3] |
| Prostate Cancer Cell Lines | Prostate Cancer | Not specified | Specifically lethal to prostate cancer cells with no cytotoxic effect on normal prostate cells.[4] |
| Various | Leukemia, Breast, Colon, Melanoma | Not specified | Demonstrated cytotoxic effects.[2][5] |
Table 1: Comparative IC50 Values and Cytotoxic Effects of this compound. This table highlights the half-maximal inhibitory concentration (IC50) of this compound and other key cytotoxic findings in different cancer cell lines.
| Cell Line | Cancer Type | Assay | Treatment | Result |
| U266, RPMI8226 | Multiple Myeloma | Caspase 3/TUNEL staining | Dose-dependent this compound | Dose-dependent increase in apoptotic cells.[1] |
| T98G | Glioblastoma | Flow Cytometry (Propidium Iodide) | 20 µM this compound | ~60% of cells arrested in G0/G1 phase.[2] |
| SCLC Cell Lines | Small-Cell Lung Cancer | Western Blot, Immunofluorescence | This compound | Activation of apoptotic proteins PARP and caspase 3.[3] |
| Prostate Cancer Cell Lines | Prostate Cancer | Not specified | This compound | Promotion of apoptosis.[4] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle Progression. This table summarizes the pro-apoptotic and cell cycle arrest effects of this compound on various cancer cell lines.
Unraveling the Mechanisms: Signaling Pathways and Experimental Workflows
This compound's anti-cancer activity is primarily attributed to its role as an agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are key components of the circadian clock. Activation of REV-ERB by this compound leads to the transcriptional repression of genes crucial for cancer cell survival and proliferation. However, recent evidence also points to REV-ERB-independent mechanisms.
REV-ERB-Dependent Pathway: Inhibition of Autophagy and De Novo Lipogenesis
In many cancer cells, this compound's activation of REV-ERB leads to the suppression of essential metabolic processes, namely autophagy and de novo lipogenesis. This dual inhibition triggers a metabolic crisis within the cancer cells, culminating in apoptosis.
Caption: REV-ERB-Dependent Pathway of this compound.
REV-ERB-Independent Pathway in Prostate Cancer: The LXRα/FOXM1 Axis
Interestingly, in prostate cancer, this compound has been shown to exert its anti-tumor effects through a REV-ERB-independent mechanism. In this context, this compound activates Liver X Receptor α (LXRα), which in turn inhibits the Forkhead Box M1 (FOXM1) pathway, a critical driver of prostate cancer progression.
Caption: REV-ERB-Independent Pathway of this compound.
Standard Experimental Workflow for Assessing this compound's Effects
The following diagram outlines a typical experimental workflow used to evaluate the in vitro effects of this compound on cancer cell lines.
Caption: A typical in vitro experimental workflow.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound's effects on cancer cell lines.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM). A vehicle control (DMSO) is also included. The cells are then incubated for specified time points (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: Following the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated with this compound at the desired concentrations and for the appropriate duration. Both adherent and suspension cells are harvested. Adherent cells are detached using trypsin and washed with ice-cold PBS.
-
Cell Staining: The harvested cells (approximately 1-5 x 10⁵) are resuspended in 100 µL of 1X Annexin V binding buffer. 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide (PI) staining solution are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, 400 µL of 1X Annexin V binding buffer is added to each tube.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC fluorescence (for Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL3 channel.
-
Data Interpretation: The cell population is gated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Cell Proliferation Assay (EdU Incorporation)
-
EdU Labeling: Cancer cells are treated with this compound. Towards the end of the treatment period, 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, is added to the culture medium at a final concentration of 10 µM and incubated for 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
Cell Fixation and Permeabilization: Cells are harvested, washed with PBS, and then fixed with 4% paraformaldehyde for 15 minutes at room temperature. After fixation, cells are permeabilized with a saponin-based permeabilization and wash reagent.
-
Click-iT® Reaction: The incorporated EdU is detected by a "click" reaction. A reaction cocktail containing a fluorescently labeled azide (e.g., Alexa Fluor™ 488 azide) and a copper(I) catalyst is added to the cells and incubated for 30 minutes in the dark.
-
DNA Staining (Optional): For cell cycle analysis, cells can be subsequently stained with a DNA content dye such as DAPI or PI.
-
Flow Cytometry Analysis: The fluorescence of the labeled cells is measured by flow cytometry to determine the percentage of cells that have undergone DNA synthesis (S-phase).
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., REV-ERBα, ATG5, FASN, cleaved Caspase-3, β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from this compound-treated and control cells using a commercial RNA isolation kit. The quality and quantity of the RNA are assessed. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
Primer Design: Gene-specific primers for the target genes (e.g., NR1D1, ATG5, FASN, SCD1) and a housekeeping gene (e.g., GAPDH, ACTB) are designed or obtained.
-
qPCR Reaction: The qRT-PCR is performed using a real-time PCR system with a SYBR Green or TaqMan-based detection method. The reaction mixture typically includes cDNA template, forward and reverse primers, and a qPCR master mix.
-
Thermal Cycling: The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) values are obtained for each gene. The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
The synthetic REV-ERB agonist this compound demonstrates significant anti-cancer activity across a spectrum of cancer cell lines. Its primary mechanism of action, the REV-ERB-dependent inhibition of autophagy and de novo lipogenesis, highlights a promising therapeutic strategy that targets the metabolic vulnerabilities of cancer cells. Furthermore, the discovery of a REV-ERB-independent pathway in prostate cancer suggests that this compound may have a broader range of applications than previously understood. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the scientific community to further investigate and potentially harness the therapeutic potential of this compound in oncology. Continued research is warranted to elucidate its efficacy and safety in preclinical and clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemotherapeutic Effect of this compound, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits lethal prostate cancer subtype 1 by regulating the LXRα/FOXM1 pathway independently of REV-ERBs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Mechanism of SR9009: A Comparative Analysis via the Nrf2 Pathway
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the neuroprotective mechanism of SR9009, a synthetic Rev-Erbα agonist. It focuses on the analysis of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses. We compare the indirect activation of Nrf2 by this compound with the direct activation mechanism of Sulforaphane (SFN), a well-characterized Nrf2 activator, offering objective performance data and detailed experimental protocols.
Mechanisms of Nrf2 Activation: A Comparative Overview
Oxidative stress is a key contributor to the pathology of many neurodegenerative diseases. The Nrf2 pathway plays a crucial role in neuroprotection by upregulating a suite of antioxidant and cytoprotective genes.[1][2] Activation of this pathway can occur through distinct mechanisms.
This compound: Indirect Nrf2 Activation via Rev-Erbα
This compound is a synthetic agonist of the nuclear receptors Rev-Erbα/β, which are core components of the circadian clock machinery. Recent studies suggest that the neuroprotective effects of this compound are mediated, at least in part, through the Nrf2 pathway.[3][4] The proposed mechanism is indirect; by activating Rev-Erbα, this compound influences downstream signaling cascades that lead to the stabilization and nuclear translocation of Nrf2.[5] This activation results in the expression of Nrf2 target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which combat oxidative stress and inflammation.[3][4][6]
Sulforaphane (SFN): A Canonical Direct Nrf2 Activator
For comparison, Sulforaphane (SFN), an isothiocyanate found in cruciferous vegetables, is a potent and direct activator of the Nrf2 pathway.[7] SFN functions by covalently modifying specific cysteine residues on Keap1, the primary negative regulator of Nrf2.[8] This modification disrupts the Keap1-Nrf2 interaction, preventing the proteasomal degradation of Nrf2 and allowing it to accumulate in the nucleus and activate the Antioxidant Response Element (ARE) in the promoter region of its target genes.[8][9]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rev-erbα agonist this compound protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a small molecule this compound that activates NRF2 to counteract cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The neuroprotective mechanisms and effects of sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Induction of the Nrf2 Pathway by Sulforaphane Is Neuroprotective in a Rat Temporal Lobe Epilepsy Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety & Handling Protocols for SR9009 (Stenabolic)
For Immediate Use by Laboratory and Research Professionals
This document provides critical safety and logistical guidance for the handling and disposal of SR9009, also known as Stenabolic. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment. Although some Safety Data Sheets (SDS) classify this compound as a non-hazardous substance, its chemical and toxicological properties have not been fully investigated.[1][2] Therefore, it is imperative to treat this compound as a potentially hazardous compound and adhere to stringent safety protocols.[3]
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, skin, or eye contact.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, minimum standard BS EN 374:2003).[1] | Prevents direct skin contact. Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | A long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required for standard handling in an approved engineering control. | A NIOSH-approved respirator may be necessary for spill cleanup or when handling large quantities outside of a fume hood. |
II. Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical. All personnel must be trained on these procedures before handling this compound. A laboratory safety shower and eyewash station must be readily accessible.[1]
A. Preparation & Weighing
-
Designated Area: Conduct all handling of this compound powder within a certified chemical fume hood to minimize inhalation risk.[1]
-
Decontamination: Before starting, ensure the work surface inside the fume hood is clean and decontaminated.
-
PPE Donning: Put on all required PPE (lab coat, gloves, eye protection) before entering the designated handling area.
-
Weighing: When weighing the solid compound, use anti-static weigh paper or a tared container. Handle gently to avoid creating airborne dust.[1]
B. Solubilization
-
Solvent Handling: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF.[3] These solvents should also be handled within the fume hood with appropriate PPE.
-
Inert Gas: When preparing a stock solution, it is recommended to purge the solvent of choice with an inert gas.[3]
-
Mixing: Add the solvent to the weighed this compound powder slowly to prevent splashing. Cap the container securely before vortexing or sonicating to ensure complete dissolution.
C. Post-Handling
-
Decontamination: Thoroughly decontaminate the work surface, balance, and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol).
-
PPE Doffing: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water after removing PPE.[1][3]
III. Emergency & Spill Response
Accidental exposure or spillage requires immediate and decisive action.
| Exposure Type | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or stops, provide respiratory support and seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
Spill Cleanup Protocol:
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[2]
-
Contain: For a solid spill, gently cover with a suitable absorbent material to avoid raising dust.[1] For a liquid spill, use chemical absorbent pads or granules.
-
Collect: Carefully sweep or wipe up the contained material and place it into a sealed, properly labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent.
IV. Disposal Plan
As a research chemical with unknown long-term hazards, this compound and all associated materials must be disposed of as hazardous chemical waste. Do not discharge to the sewer or mix with general trash.[1][2]
A. Waste Segregation & Collection
-
This compound Waste: Dispose of expired or unused this compound in its original container or a new, clearly labeled hazardous waste container. The label should read "Hazardous Waste: this compound".
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and weigh boats that have come into direct contact with this compound must be placed in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Contaminated PPE: Used gloves, masks, and disposable lab coats must be collected in a separate, sealed bag or container labeled "Hazardous Waste: Contaminated PPE".[4]
B. Storage & Disposal
-
Storage: Store all hazardous waste containers in a designated, secure area away from general laboratory traffic, pending collection.
-
Disposal Service: Arrange for the collection and disposal of all this compound-related hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste management company.[2][4]
V. This compound Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄ClN₃O₄S | [1] |
| Molecular Weight | 437.94 g/mol | [1][5] |
| CAS Number | 1379686-30-2 | [1] |
| Purity | ≥98% | [3][5] |
| Physical Form | Crystalline solid | [3] |
| Storage Temperature | -20°C | [3] |
| Solubility | ~14 mg/mL in Ethanol; ~30 mg/mL in DMSO and DMF | [3] |
| Occupational Exposure Limits | Not established | [1][2] |
Workflow Visualization
The following diagram outlines the complete, safe workflow for handling this compound from initial preparation to final disposal.
Caption: this compound Safe Handling and Disposal Workflow.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. acs.org [acs.org]
- 3. creativesafetysupply.com [creativesafetysupply.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. butterfliesnow.com [butterfliesnow.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
